5-Bromo-2-methoxybenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYIIAFUVXCXIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429136 | |
| Record name | 5-bromo-2-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23095-14-9 | |
| Record name | 5-bromo-2-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-methoxybenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromo-2-methoxybenzenesulfonamide chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5-Bromo-2-methoxybenzenesulfonamide. The information is intended to support research and development efforts in medicinal chemistry and related fields.
Core Chemical Properties
This compound is a halogenated aromatic sulfonamide. Its core structure consists of a benzene ring substituted with a bromine atom, a methoxy group, and a sulfonamide group.
| Property | Value | Source |
| CAS Number | 23095-14-9 | N/A |
| Molecular Formula | C₇H₈BrNO₃S | N/A |
| Molecular Weight | 266.11 g/mol | N/A |
| Physical Form | Solid | |
| Melting Point | Data not available. A related compound, 5-Bromo-n-tert-butyl-2-methoxybenzenesulfonamide, has a melting point of 208-212 °C.[1] | N/A |
| Boiling Point | Data not available. | N/A |
| Solubility | Data not available. Expected to be soluble in polar organic solvents. | N/A |
Synthesis and Characterization
General Synthesis Protocol
A common method for the synthesis of arylsulfonamides involves the reaction of a substituted aniline with a corresponding sulfonyl chloride in the presence of a base. Alternatively, bromination of a precursor molecule can be employed.
Example Synthetic Route:
-
Starting Materials: 2-Methoxyaniline and 5-Bromobenzenesulfonyl chloride.
-
Reaction: The reaction is typically carried out in an inert solvent such as dichloromethane or pyridine. Pyridine can also serve as the base to neutralize the HCl byproduct.
-
Workup: The reaction mixture is usually quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Below is a logical workflow for a potential synthesis and characterization process.
Spectroscopic Characterization
The structure of this compound would be confirmed using standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy group protons, and the sulfonamide NH₂ protons. The splitting patterns of the aromatic protons would confirm the substitution pattern. |
| ¹³C NMR | Resonances for the seven carbon atoms in the molecule, including the methoxy carbon and the six aromatic carbons. |
| FT-IR | Characteristic absorption bands for the N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), S=O stretching (around 1350 and 1160 cm⁻¹), and C-O stretching of the methoxy group. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (266.11 g/mol ) and characteristic isotopic patterns due to the presence of bromine. |
Potential Biological Activity and Signaling Pathways
While direct biological studies on this compound are limited in the public domain, extensive research on structurally similar bromo- and methoxy-substituted benzenesulfonamides has revealed significant potential in the field of oncology.[2][3][4][5]
Cytotoxicity and Anticancer Potential
Numerous studies have demonstrated that benzenesulfonamide derivatives with bromo and methoxy substitutions exhibit potent cytotoxic activity against various cancer cell lines.[2][3][4] This suggests that this compound could be a valuable scaffold for the development of novel anticancer agents.
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action for many cytotoxic sulfonamides is the inhibition of tubulin polymerization.[2][3][6] Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[2][3]
The diagram below illustrates the proposed signaling pathway for the anticancer activity of tubulin polymerization inhibitors.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of related sulfonamides can be found in the scientific literature. The following are generalized methodologies based on these reports.
General Procedure for Synthesis of N-Arylbenzenesulfonamides
To a solution of the appropriately substituted aniline (1 equivalent) in pyridine, the corresponding benzenesulfonyl chloride (1.1 equivalents) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for several hours. Upon completion, the mixture is poured into ice-water and acidified with HCl. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for 48-72 hours.
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Tubulin Polymerization Assay
-
Reaction Mixture: A reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescent reporter that binds to polymerized tubulin is prepared in a 96-well plate.
-
Compound Addition: The test compound is added to the wells at various concentrations.
-
Initiation of Polymerization: The plate is warmed to 37 °C to initiate tubulin polymerization.
-
Fluorescence Monitoring: The fluorescence intensity is monitored over time using a fluorescence plate reader. Inhibition of polymerization is observed as a decrease in the rate and extent of the fluorescence signal compared to a vehicle control.
Conclusion
This compound represents a promising chemical scaffold for the development of novel therapeutic agents. Based on the significant anticancer activity of structurally related compounds, further investigation into its synthesis, characterization, and biological evaluation is warranted. Specifically, its potential as a tubulin polymerization inhibitor makes it a compelling candidate for further research in oncology drug discovery.
References
- 1. chemigran.com [chemigran.com]
- 2. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-2-methoxybenzenesulfonamide (CAS: 23095-14-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methoxybenzenesulfonamide is a halogenated aromatic sulfonamide that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a sulfonamide moiety, a bromine atom, and a methoxy group on a benzene ring, provides multiple points for chemical modification, making it an attractive scaffold for the synthesis of novel therapeutic agents. The sulfonamide group is a well-established pharmacophore found in a wide array of drugs with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological applications of this compound, complete with detailed experimental protocols and logical workflows.
Physicochemical and Spectroscopic Data
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 23095-14-9 | [1] |
| Molecular Formula | C₇H₈BrNO₃S | [2][3] |
| Molecular Weight | 266.11 g/mol | [2][3] |
| Appearance | Off-white to white solid | [2][3] |
| Purity | Typically ≥95% | [2] |
| InChI Key | WHYIIAFUVXCXIL-UHFFFAOYSA-N | [3] |
| SMILES | COc1ccc(Br)cc1S(N)(=O)=O | [3] |
Spectroscopic Data (Predicted and Comparative)
Note: Experimental spectra for this compound are not widely published. The following data is a combination of predicted values and experimental data from structurally similar compounds.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the sulfonamide protons. The aromatic protons would appear as a set of doublets and a doublet of doublets, with coupling constants typical for ortho and meta relationships on a benzene ring.
-
¹³C NMR (Predicted): The carbon NMR spectrum will display distinct signals for the seven carbon atoms in the molecule, including the two quaternary carbons and the five methine carbons of the aromatic ring, as well as the carbon of the methoxy group.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. For comparison, the IR spectrum of its precursor, 5-Bromo-2-methoxybenzenesulfonyl chloride (CAS 23095-05-8) , shows strong absorptions corresponding to the S=O stretching of the sulfonyl group. In the sulfonamide, characteristic N-H stretching bands would also be present.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (sulfonamide) | 3300-3400 |
| C-H Stretch (aromatic) | 3000-3100 |
| C-H Stretch (aliphatic, -OCH₃) | 2850-2960 |
| S=O Stretch (asymmetric) | 1330-1370 |
| S=O Stretch (symmetric) | 1140-1180 |
| C-O Stretch (ether) | 1200-1275 |
| C-Br Stretch | 500-600 |
2.2.3. Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M⁺ and M+2 peaks of nearly equal intensity.
| Ion | Predicted m/z |
| [M]⁺ (for ⁷⁹Br) | 264.94 |
| [M+2]⁺ (for ⁸¹Br) | 266.94 |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved from commercially available starting materials. A plausible and common synthetic route involves the conversion of the corresponding sulfonyl chloride.
Synthesis Workflow
Caption: Synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a general procedure for the synthesis of sulfonamides from sulfonyl chlorides.
Materials:
-
5-Bromo-2-methoxybenzenesulfonyl chloride
-
Ammonium hydroxide (28-30% aqueous solution)
-
Dichloromethane (DCM) or other suitable organic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-Bromo-2-methoxybenzenesulfonyl chloride (1.0 equivalent) in a suitable organic solvent such as dichloromethane.
-
Ammonolysis: Cool the solution in an ice bath and add an excess of concentrated ammonium hydroxide solution (e.g., 5-10 equivalents) dropwise with vigorous stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Potential Biological Activity and Mechanism of Action
While specific biological studies on this compound are limited, research on structurally related sulfonamides suggests potential anticancer activity through the inhibition of tubulin polymerization.
Proposed Mechanism of Action: Tubulin Polymerization Inhibition
Many benzenesulfonamide derivatives have been shown to exhibit potent cytotoxic effects against various cancer cell lines by targeting the colchicine binding site on β-tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
References
5-Bromo-2-methoxybenzenesulfonamide molecular structure
An In-depth Technical Guide to the Molecular Structure of 5-Bromo-2-methoxybenzenesulfonamide
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of this compound. As a member of the benzenesulfonamide class, this compound is a valuable synthetic intermediate in medicinal chemistry. The benzenesulfonamide scaffold is a privileged structure known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document consolidates physicochemical data, details plausible experimental protocols for its synthesis and characterization, and visualizes its structure and synthetic pathway. The content is tailored for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this specific chemical entity.
Introduction
The sulfonamide functional group is a cornerstone pharmacophore in the development of therapeutic agents.[1] Its presence in a molecule often imparts desirable pharmacokinetic properties and the ability to bind effectively to enzyme active sites. Benzenesulfonamide derivatives, in particular, have a rich history in medicine, leading to the development of drugs for a multitude of diseases.[2][3] this compound is a substituted benzenesulfonamide that serves as a versatile building block for the synthesis of more complex, biologically active molecules. Its structure, featuring a bromine atom, a methoxy group, and a primary sulfonamide group, offers multiple points for chemical modification, making it a compound of interest for creating diverse chemical libraries for drug screening. This guide aims to provide a detailed technical examination of its molecular structure and chemical properties.
Molecular Identity and Physicochemical Properties
This compound is an organic compound characterized by a benzene ring functionalized with three key groups that determine its chemical behavior and potential applications. Its formal identification and key physicochemical properties are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [4] |
| CAS Number | 23095-14-9 | [5] |
| Molecular Formula | C₇H₈BrNO₃S | [4][5] |
| Molecular Weight | 266.11 g/mol | [4][5] |
| Appearance | Solid | [5] |
| SMILES | COC1=C(C=C(C=C1)Br)S(=O)(=O)N | [4] |
| InChI | 1S/C7H8BrNO3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11) | [4] |
| InChIKey | WHYIIAFUVXCXIL-UHFFFAOYSA-N | [4][5] |
Molecular Structure and Visualization
The molecular architecture of this compound consists of a central benzene ring with the following substitution pattern:
-
A methoxy group (-OCH₃) at position 2.
-
A sulfonamide group (-SO₂NH₂) at position 1.
-
A bromine atom (-Br) at position 5.
The ortho-methoxy group can influence the conformation of the adjacent sulfonamide group, while the bromine atom at the para-position relative to the sulfonamide group significantly affects the electronic properties of the aromatic ring.
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of a precursor. The most direct route involves the bromination of 2-methoxybenzenesulfonamide. Reagents like N-Bromosuccinimide (NBS) are effective for this transformation, often carried out in a suitable solvent like acetic acid or a chlorinated solvent.
Experimental Protocols
Protocol 4.2.1: Synthesis of this compound
This protocol describes a plausible method for the synthesis of the title compound based on standard bromination procedures for activated aromatic rings.
-
Reaction Setup: To a solution of 2-methoxybenzenesulfonamide (1.0 eq) in glacial acetic acid (10 mL per gram of starting material), add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
-
Reaction Execution: Stir the resulting mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into ice-cold water. The crude product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove acetic acid and succinimide byproducts. The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a solid.[5]
Protocol 4.2.2: General Characterization Methods
-
Nuclear Magnetic Resonance (NMR): Dissolve a sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Obtain the IR spectrum of the solid product using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): Analyze the sample using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI), to confirm the molecular weight and isotopic distribution pattern.
Anticipated Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A singlet for the methoxy (-OCH₃) protons (~3.9-4.0 ppm).- A broad singlet for the two sulfonamide (-SO₂NH₂) protons.- Three aromatic protons in the range of 7.0-8.0 ppm, exhibiting splitting patterns (doublets, doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR | - A signal for the methoxy carbon (~56 ppm).- Six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached substituents. |
| FT-IR | - N-H stretching vibrations for the sulfonamide group (two bands, ~3400-3200 cm⁻¹).[6]- Asymmetric and symmetric S=O stretching vibrations (strong bands, ~1320 cm⁻¹ and ~1150 cm⁻¹, respectively).[6]- C-O stretching for the methoxy group (~1250 cm⁻¹).[6]- Aromatic C=C and C-H stretching and bending vibrations. |
| Mass Spec | - A characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units, due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[7][8] The expected molecular ion would be at m/z ≈ 265 and 267. |
Biological Context and Potential Applications
The benzenesulfonamide core is a privileged scaffold in medicinal chemistry, known to exhibit a wide array of biological activities.[1] These activities often stem from the sulfonamide group's ability to mimic a carboxylate and act as a zinc-binding group in metalloenzymes.[1] Derivatives of benzenesulfonamides have been developed as anti-inflammatory, antimicrobial, and anticancer agents.[9]
The specific structural motifs in this compound suggest potential for further development. The bromo- and methoxy- substitutions on the phenyl ring are found in various biologically active compounds, including potent cytotoxic agents that target tubulin polymerization in cancer cells. While the title compound itself has not been extensively studied for its biological effects, it serves as a key intermediate for synthesizing derivatives with potentially significant therapeutic value.
Conclusion
This compound is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This guide has detailed its molecular structure, physicochemical properties, and plausible routes for its synthesis and characterization. The presence of three distinct functional groups on the aromatic ring provides a versatile platform for the development of novel compounds. Further research, including single-crystal X-ray diffraction for definitive structural elucidation and comprehensive biological screening of its derivatives, is warranted to fully explore the therapeutic potential of this chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 4. 5-Bromo-2-methoxybenzenesulphonamide | C7H8BrNO3S | CID 8317967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-2-methoxybenzenesulfonamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the chlorosulfonation of 4-bromoanisole to yield the key intermediate, 5-Bromo-2-methoxybenzenesulfonyl chloride, followed by amination to produce the final product. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves an electrophilic aromatic substitution reaction, specifically the chlorosulfonation of 4-bromoanisole. In this step, chlorosulfonic acid introduces a sulfonyl chloride group onto the aromatic ring, directed by the activating methoxy group to the ortho position. The second step is a nucleophilic substitution reaction where the resulting 5-Bromo-2-methoxybenzenesulfonyl chloride is treated with an ammonia source to form the desired sulfonamide.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-methoxybenzenesulfonyl chloride
This procedure outlines the chlorosulfonation of 4-bromoanisole.
Materials:
-
4-Bromoanisole
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromoanisole (1 equivalent) in dichloromethane.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add chlorosulfonic acid (3-4 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. The addition of chlorosulfonic acid is highly exothermic and liberates HCl gas; therefore, the reaction should be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Bromo-2-methoxybenzenesulfonyl chloride.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford a white to off-white solid.
Step 2: Synthesis of this compound
This procedure describes the amination of the sulfonyl chloride intermediate.
Materials:
-
5-Bromo-2-methoxybenzenesulfonyl chloride
-
Aqueous ammonia (e.g., 28-30% solution) or ammonia in a suitable organic solvent
-
Dichloromethane (DCM) or another suitable solvent
-
Dilute hydrochloric acid
-
Brine
Procedure:
-
Dissolve 5-Bromo-2-methoxybenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an excess of aqueous ammonia solution (e.g., 5-10 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, dilute the mixture with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography to yield the final product as a solid.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of this compound and its intermediate. Please note that yields are representative and can vary based on reaction scale and optimization.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 5-Bromo-2-methoxybenzenesulfonyl chloride | C₇H₆BrClO₃S | 285.54 | Solid | 115-118[1][2] |
| This compound | C₇H₈BrNO₃S | 266.11 | Solid | Not specified |
Table 2: Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Chlorosulfonation of 4-bromoanisole | 4-Bromoanisole, Chlorosulfonic acid | Dichloromethane | 0 - rt | 1-2 | 70-85 |
| 2 | Amination of sulfonyl chloride | 5-Bromo-2-methoxybenzenesulfonyl chloride, Ammonia | Dichloromethane | 0 - rt | 2-4 | 80-95 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis of this compound.
Characterization Data
5-Bromo-2-methoxybenzenesulfonyl chloride:
-
¹H NMR: Expected signals would include a singlet for the methoxy group protons and aromatic protons exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: Resonances for the methoxy carbon, the six aromatic carbons (four of which would be distinct), with the carbon bearing the bromine and the carbon bearing the sulfonyl chloride group being significantly deshielded.
-
IR (cm⁻¹): Characteristic strong absorptions for the sulfonyl chloride group (S=O stretching) around 1380 and 1180 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
This compound:
-
¹H NMR: In addition to the methoxy and aromatic proton signals, a broad singlet for the sulfonamide NH₂ protons would be expected.
-
¹³C NMR: Similar to the sulfonyl chloride, with slight shifts in the aromatic carbon resonances upon conversion of the sulfonyl chloride to the sulfonamide.
-
IR (cm⁻¹): The S=O stretching bands would still be present, and new bands corresponding to the N-H stretching of the sulfonamide group would appear around 3300-3400 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak would confirm the successful amination and the loss of the chlorine atom.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult specific literature for detailed characterization data and to optimize the described protocols for their specific laboratory conditions and scale.
References
5-Bromo-2-methoxybenzenesulfonamide: A Versatile Building Block in Modern Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
5-Bromo-2-methoxybenzenesulfonamide is a key organic compound valued for its role as a versatile synthetic intermediate.[1] Its structure, featuring a benzene ring functionalized with a bromine atom, a methoxy group, and a sulfonamide moiety, offers multiple reactive sites for chemical modification.[1][2] This unique combination of functional groups makes it a valuable starting material in the synthesis of a wide array of more complex molecules, particularly within the realm of medicinal chemistry and drug discovery.[1][2] The sulfonamide group, a privileged scaffold in medicinal chemistry, is a cornerstone of numerous therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs.[2] The presence of the bromine atom facilitates various palladium-catalyzed cross-coupling reactions, enabling the construction of intricate molecular architectures.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its identification, handling, and use in synthetic protocols.
| Property | Value | Reference |
| IUPAC Name | This compound | [3][4] |
| CAS Number | 23095-14-9 | [3][5] |
| Molecular Formula | C₇H₈BrNO₃S | [3][5][6] |
| Molecular Weight | 266.11 g/mol | [3][5][6] |
| Appearance | White to off-white solid | [1][5] |
| Purity | Typically ≥95% | [5] |
| InChI Key | WHYIIAFUVXCXIL-UHFFFAOYSA-N | [3][5][6] |
| SMILES | COC1=C(C=C(C=C1)Br)S(=O)(=O)N | [3][6] |
While detailed, specific spectra are proprietary, typical spectroscopic data would be acquired using standard techniques such as NMR, IR, and Mass Spectrometry for structural confirmation.[7]
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established routes. A common and effective strategy involves the electrophilic aromatic bromination of 2-methoxybenzenesulfonamide using a mild brominating agent like N-Bromosuccinimide (NBS).[2] An alternative pathway begins with the sulfonation of a corresponding bromo-anisole derivative, followed by conversion of the sulfonyl chloride to the sulfonamide.[2]
Protocol 1: Synthesis via Bromination of 2-methoxybenzenesulfonamide
This protocol describes a general procedure for the bromination of 2-methoxybenzenesulfonamide.
Materials:
-
2-methoxybenzenesulfonamide
-
N-Bromosuccinimide (NBS)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve 2-methoxybenzenesulfonamide (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Allow the reaction mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates completion of the reaction.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Caption: Synthetic route to the target compound.
Applications in Cross-Coupling Reactions
The bromine atom on the aromatic ring of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[8] this compound can be effectively coupled with various aryl or heteroaryl boronic acids or esters to generate biaryl sulfonamide derivatives, which are prevalent structures in many biologically active molecules.[8][9] The reactivity order for halogens in this reaction is generally I > Br > Cl, making the bromo-substituent highly suitable.[8]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or ester (1.1-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.)
-
Solvent system (e.g., Dioxane/Water, Toluene/Water)
-
Schlenk flask or reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask, and then evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue via column chromatography to obtain the desired biaryl product.
Caption: General workflow for a Suzuki coupling reaction.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[10][11] This reaction allows for the coupling of aryl halides with a wide range of amines, including primary and secondary amines, amides, and other nitrogen nucleophiles.[10][12] Using this compound as the aryl halide component enables the synthesis of N-aryl and N-heteroaryl derivatives, which are important pharmacophores. The reaction typically requires a palladium catalyst, a phosphine ligand, and a strong base.[12]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.1-1.5 equiv.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Strong base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk flask.
-
Add this compound and the anhydrous solvent.
-
Add the amine to the mixture.
-
Seal the vessel and heat to the required temperature (typically 80-120°C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature, dilute with an appropriate solvent, and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
Caption: General workflow for Buchwald-Hartwig amination.
Biological Significance of Derivatives
The true value of this compound is realized in the biological activities of the compounds derived from it. The sulfonamide scaffold is a well-established pharmacophore, and modifications using this building block have led to the discovery of potent therapeutic agents.
| Derivative Class | Biological Activity | Target/Mechanism of Action | Reference |
| Substituted Benzenesulfonamides | Antimicrobial, Anti-inflammatory | Varies; potential enzyme inhibition | [1][13][14] |
| N-(methoxyphenyl) methoxybenzenesulfonamides | Anticancer (Cytotoxic) | Tubulin polymerization inhibitor; binds to the colchicine site, leading to G2/M cell-cycle arrest and apoptosis. | [15][16] |
| N-Aryl/Alkyl Sulfonamides | Antibacterial, Antifungal | Inhibition of enzymes like dihydropteroate synthase. | [17] |
Notably, a study on methoxy and bromo-substituted N-(5-methoxyphenyl) methoxybenzenesulfonamides revealed compounds with potent cytotoxic effects against human tumor cell lines, particularly breast adenocarcinoma (MCF7).[15][16] The most active compounds were found to inhibit microtubule polymerization, identifying tubulin as a key biological target.[15]
Caption: Potential diversification points of the scaffold.
Safety and Handling
This compound is classified as an acute toxicant if swallowed (Acute Tox. 4 Oral).[6] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a chemical fume hood.
-
GHS Pictogram: GHS07 (Exclamation Mark)[6]
-
Signal Word: Warning[6]
-
Hazard Statement: H302 - Harmful if swallowed[6]
-
Precautionary Statements: P264, P270, P301 + P312, P501[6]
Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[1]
References
- 1. CAS 23095-14-9: this compound [cymitquimica.com]
- 2. 5-bromo-N-isopropyl-2-methoxybenzenesulfonamide | 778592-06-6 | Benchchem [benchchem.com]
- 3. 5-Bromo-2-methoxybenzenesulphonamide | C7H8BrNO3S | CID 8317967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pschemicals.com [pschemicals.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jk-sci.com [jk-sci.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 15. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Buy 5-bromo-2-methoxy-N-(4-methylphenyl)benzenesulfonamide [smolecule.com]
potential applications of 5-Bromo-2-methoxybenzenesulfonamide in medicinal chemistry
An In-depth Technical Guide to the Medicinal Chemistry Applications of the 5-Bromo-2-methoxybenzenesulfonamide Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1] Since the advent of the first sulfonamide antibacterial drugs, this versatile framework has been extensively explored, yielding compounds with diverse biological activities, including anticancer, anti-inflammatory, antiviral, and enzyme inhibitory properties.[1][2] The this compound core represents a key building block within this class. The strategic placement of a bromine atom at the 5-position and a methoxy group at the 2-position provides a unique electronic and steric profile, offering multiple vectors for synthetic modification and influencing the compound's pharmacokinetic and pharmacodynamic properties. The bromine atom, in particular, serves as a versatile synthetic handle for cross-coupling reactions, enabling the creation of diverse chemical libraries for drug discovery.[1]
This technical guide explores the potential applications of the this compound scaffold in medicinal chemistry, with a primary focus on its role in the development of potent anticancer agents that target microtubule dynamics. It also touches upon other potential therapeutic areas, such as enzyme inhibition and antimicrobial activity, reflecting the broad utility of the benzenesulfonamide class.
Synthesis of this compound Derivatives
The this compound core is a valuable intermediate for synthesizing a range of N-substituted derivatives. A general synthetic approach involves the reaction of 5-Bromo-2-methoxybenzenesulfonyl chloride with a desired primary or secondary amine. The starting sulfonyl chloride can be prepared from 2-methoxyaniline through a sequence of diazotization, sulfonation, and chlorination, followed by bromination.
A key strategy for creating libraries of compounds for structure-activity relationship (SAR) studies involves the N-alkylation or N-arylation of a parent sulfonamide. For instance, in the synthesis of anticancer agents, N-(methoxyphenyl) derivatives have shown significant promise.[3][4]
Potential Applications in Medicinal Chemistry
Anticancer Activity: Tubulin Polymerization Inhibition
The most significant potential application of the this compound scaffold identified to date is in the development of anticancer agents. Extensive research on a series of N-(methoxyphenyl) derivatives incorporating this scaffold has revealed potent cytotoxic activity against various human tumor cell lines, including HeLa (cervical cancer), HT-29 (colon cancer), and notably, MCF7 (breast adenocarcinoma).[3][4]
These compounds exert their anticancer effects by inhibiting microtubule polymerization.[3] Microtubules are critical components of the cytoskeleton, essential for cell division (mitosis), and their disruption is a clinically validated strategy in cancer therapy.[3] By binding to tubulin, the protein subunit of microtubules, these sulfonamide derivatives prevent its assembly, leading to a cascade of events that culminates in cancer cell death.
The primary mechanism involves the disruption of microtubule dynamics, which triggers a cell cycle checkpoint. This leads to the arrest of cancer cells in the G2/M (Gap 2/Mitosis) phase of the cell cycle, preventing them from dividing. Prolonged mitotic arrest ultimately induces apoptosis, a form of programmed cell death.[3][4] Docking studies suggest that these compounds bind to the colchicine site on tubulin, a well-known target for microtubule-destabilizing agents.[4]
The following tables summarize the in vitro cytotoxicity (IC₅₀ values) of key N-substituted derivatives containing the this compound scaffold against various cancer cell lines. The data is extracted from González et al., J Enzyme Inhib Med Chem, 2021.[3][4]
Table 1: Cytotoxicity (IC₅₀, µM) of N-(bromo-dimethoxyphenyl)-4-methoxybenzenesulfonamide Derivatives (Note: These compounds are structurally related, demonstrating the potential of the bromo-methoxy-substituted phenylsulfonamide core)
| Compound | Substitution Pattern | HeLa | HT-29 | MCF7 |
| 13 | N-(2-bromo-4,5-dimethoxyphenyl) | >10 | >10 | 7.5 |
| 15 | N-(2-bromo-4,5-dimethoxyphenyl)-N-ethyl | 0.53 | 0.35 | 0.081 |
| 23 | N-(4-bromo-2,5-dimethoxyphenyl) | 0.29 | 0.28 | 0.047 |
| 25 | N-(4-bromo-2,5-dimethoxyphenyl)-N-(cyanomethyl) | 0.11 | 0.087 | 0.024 |
Table 2: Tubulin Polymerization Inhibition by Key Derivatives
| Compound | IC₅₀ (µM) for Tubulin Polymerization Inhibition |
| 15 | 2.1 |
| 23 | 1.8 |
| 25 | 1.6 |
As a reference, the IC₅₀ for the known tubulin inhibitor Combretastatin A-4 is typically in the range of 1-2 µM in this type of assay.
Other Potential Applications
While the anticancer potential is the most deeply investigated, the benzenesulfonamide scaffold is known for a variety of other biological activities.
-
Carbonic Anhydrase Inhibition: Benzenesulfonamides are the classic pharmacophore for inhibiting carbonic anhydrases (CAs), a family of enzymes involved in numerous physiological processes.[5][6] CA inhibitors are used to treat glaucoma, epilepsy, and altitude sickness.[6][7] The substitution pattern on the this compound core could be tailored to achieve potent and selective inhibition of specific CA isoforms, such as those implicated in cancer (CA IX and XII).[8][9]
-
Antimicrobial Activity: The sulfonamide class originated with antibacterial drugs. Derivatives of this compound could be explored for their potential to inhibit microbial enzymes like dihydropteroate synthase, a key enzyme in the folate synthesis pathway that is absent in humans.[10] There is ongoing research into novel sulfonamides to combat drug-resistant bacteria.[7][8]
Key Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (G-PEM): 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA
-
GTP (100 mM stock)
-
Glycerol
-
Test compound and controls (e.g., Paclitaxel as enhancer, Nocodazole as inhibitor)
-
Temperature-controlled spectrophotometer with a 96-well plate reader (340 nm)
-
Pre-warmed (37°C) 96-well plates
-
-
Procedure:
-
Prepare 10x stocks of test compounds and controls in an appropriate solvent (e.g., DMSO), then dilute to 1x in G-PEM buffer.
-
On ice, prepare the tubulin reaction mix: reconstitute tubulin to a final concentration of 3 mg/mL in G-PEM buffer supplemented with 1 mM GTP and 10% glycerol.
-
Add 10 µL of the 1x test compound, positive controls, or vehicle control to the appropriate wells of the pre-warmed 96-well plate.
-
To initiate the polymerization reaction, add 100 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Data Analysis: Plot absorbance vs. time. An increase in absorbance indicates tubulin polymerization. Inhibitory compounds will reduce the rate and extent of this increase. The IC₅₀ value is the concentration of the compound that inhibits polymerization by 50% compared to the vehicle control.
-
Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle based on DNA content.
-
Materials:
-
Cancer cell lines (e.g., MCF7)
-
Cell culture medium and reagents
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (for fixation)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 24 hours).
-
Harvesting: Harvest both adherent and floating cells by trypsinization. Collect the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Fixation: Wash the cell pellet with PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer. PI fluorescence is typically measured in the FL2 channel. Collect at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates mitotic arrest.
-
Conclusion and Future Outlook
The this compound scaffold is a highly promising platform for the development of novel therapeutic agents. The extensive research into its N-substituted derivatives has firmly established its potential in anticancer drug discovery, particularly as a source of potent tubulin polymerization inhibitors. The structure-activity relationship data from these studies provides a strong foundation for the rational design of new compounds with improved efficacy and selectivity, especially against breast cancer cell lines.
Future research should focus on several key areas:
-
Lead Optimization: Further modification of the N-substituent and exploration of other positions on the benzenesulfonamide ring could lead to compounds with enhanced potency and improved pharmacokinetic profiles.
-
Exploration of Other Cancer Types: The efficacy of these compounds should be evaluated against a broader panel of cancer cell lines and in vivo tumor models.
-
Broadening Therapeutic Scope: Systematic investigation into the scaffold's potential as a source of carbonic anhydrase inhibitors and antimicrobial agents is warranted, given the historical success of the wider sulfonamide class in these areas.
References
- 1. 5-bromo-N-isopropyl-2-methoxybenzenesulfonamide | 778592-06-6 | Benchchem [benchchem.com]
- 2. dovepress.com [dovepress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Repurposing FDA-approved sulphonamide carbonic anhydrase inhibitors for treatment of Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 9. Inhibition of membrane-bound carbonic anhydrase enhances subretinal fluid absorption and retinal adhesiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buy 5-bromo-2-methoxy-N-(4-methylphenyl)benzenesulfonamide [smolecule.com]
5-Bromo-2-methoxybenzenesulfonamide: A Technical Review for Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methoxybenzenesulfonamide is a substituted aromatic sulfonamide that serves as a versatile intermediate in synthetic organic chemistry. The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, bestowing upon this class of compounds a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a bromine atom and a methoxy group on the benzene ring of this compound provides specific steric and electronic properties that can be exploited for the design of novel drug candidates. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and potential biological applications, particularly in the context of cancer chemotherapy through the inhibition of tubulin polymerization.
Chemical and Physical Properties
This compound is a solid compound with the chemical formula C₇H₈BrNO₃S and a molecular weight of 266.11 g/mol .[1] Its structure features a benzene ring substituted with a bromine atom at the 5-position, a methoxy group at the 2-position, and a sulfonamide group at the 1-position. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₈BrNO₃S | [1] |
| Molecular Weight | 266.11 g/mol | [1] |
| CAS Number | 23095-14-9 | [1] |
| Appearance | Solid | |
| IUPAC Name | This compound | [1] |
| InChI Key | WHYIIAFUVXCXIL-UHFFFAOYSA-N | [1] |
| SMILES | COC1=C(C=C(C=C1)Br)S(=O)(=O)N |
Synthesis
The synthesis of this compound can be achieved through a two-step process starting from the commercially available 4-bromoanisole. The first step involves the chlorosulfonation of 4-bromoanisole to yield 5-bromo-2-methoxybenzenesulfonyl chloride. This intermediate is then subjected to amination to produce the final product.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 5-Bromo-2-methoxybenzenesulfonyl chloride
This procedure is adapted from the synthesis of related benzenesulfonyl chlorides.
-
Materials: 4-Bromoanisole, Chlorosulfonic acid, Dichloromethane (DCM).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (2 equivalents) to 0 °C in an ice bath.
-
Slowly add 4-bromoanisole (1 equivalent) dropwise to the cooled chlorosulfonic acid with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The crude 5-bromo-2-methoxybenzenesulfonyl chloride will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Step 2: Synthesis of this compound
This is a standard procedure for the conversion of sulfonyl chlorides to sulfonamides.
-
Materials: 5-Bromo-2-methoxybenzenesulfonyl chloride, Ammonium hydroxide solution (concentrated), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the crude 5-bromo-2-methoxybenzenesulfonyl chloride (1 equivalent) in DCM in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.
-
Potential Biological Activity and Mechanism of Action
While direct biological data for this compound is limited in the public domain, the broader class of substituted benzenesulfonamides has been extensively studied, particularly as anticancer agents. A significant body of research points towards the inhibition of tubulin polymerization as a primary mechanism of action for many compounds within this class.
A study by González et al. (2021) on a series of N-(5-methoxyphenyl) methoxybenzenesulphonamides with various methoxy and bromo substitutions revealed potent cytotoxic activity against several human tumor cell lines, including HeLa, HT-29, and MCF7. The most active compounds in this series exhibited sub-micromolar IC₅₀ values. The study strongly suggests that these compounds act as tubulin polymerization inhibitors by binding to the colchicine site on β-tubulin. This binding disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Given the structural similarities, it is plausible that this compound could also exhibit cytotoxic activity through a similar mechanism. The bromo and methoxy substituents can influence the binding affinity of the molecule to the colchicine binding pocket of tubulin.
Proposed Signaling Pathway for Cytotoxicity
The proposed mechanism of action involves the inhibition of tubulin polymerization, which triggers a cascade of events leading to apoptotic cell death.
Experimental Protocol: Tubulin Polymerization Assay
To experimentally verify the proposed mechanism of action, a tubulin polymerization assay can be performed.
-
Materials: Purified tubulin protein, GTP, DAPI, fluorescence buffer, this compound, positive control (e.g., colchicine), negative control (DMSO), 96-well black plates, fluorescence plate reader.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well black plate, add fluorescence buffer containing GTP and DAPI.
-
Add varying concentrations of this compound to the wells. Include wells with colchicine as a positive control and DMSO as a negative control.
-
Initiate the polymerization by adding purified tubulin to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37 °C.
-
Measure the fluorescence intensity at regular intervals for a set period (e.g., 60 minutes). An increase in fluorescence indicates tubulin polymerization.
-
Plot the fluorescence intensity against time for each concentration of the test compound.
-
Calculate the IC₅₀ value for the inhibition of tubulin polymerization.
-
Conclusion
This compound is a valuable synthetic intermediate with the potential for development into a potent therapeutic agent. While direct biological data is currently scarce, the extensive research on structurally related benzenesulfonamides provides a strong rationale for investigating its activity as a tubulin polymerization inhibitor for cancer therapy. The synthetic route is straightforward, and established in vitro assays can be readily employed to determine its biological efficacy and mechanism of action. Further research into this and similar compounds could lead to the discovery of novel and effective anticancer drugs. This technical guide provides a foundational understanding for researchers and drug development professionals to initiate and advance the exploration of this compound in their research programs.
References
The Multifaceted Biological Activities of Sulfonamide Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The sulfonamide functional group, -S(=O)₂-NR₂R₃, is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. Since the discovery of the antibacterial properties of prontosil, the first sulfonamide drug, this chemical moiety has been integral to the creation of drugs with diverse biological activities. This technical guide provides a comprehensive overview of the significant biological activities of sulfonamide derivatives, with a focus on their anticancer, antibacterial, and enzyme inhibitory properties. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to support researchers and professionals in the field of drug discovery and development.
Anticancer Activity of Sulfonamide Derivatives
Sulfonamide derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to inhibit tumor growth and proliferation.[1][2][3] Their anticancer effects are often attributed to the inhibition of key enzymes and signaling pathways involved in cancer progression, such as carbonic anhydrases, receptor tyrosine kinases (e.g., VEGFR-2), and cell cycle regulators.[4][5][6]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various sulfonamide derivatives against different human cancer cell lines, presented as half-maximal inhibitory concentration (IC₅₀) or growth inhibitory (GI₅₀) values.
| Compound/Derivative | Cancer Cell Line | IC₅₀/GI₅₀ (µM) | Reference |
| 2,5-Dichlorothiophene-3-sulfonamide | HeLa | 7.2 ± 1.12 | [3][7] |
| MDA-MB-231 | 4.62 ± 0.13 | [3][7] | |
| MCF-7 | 7.13 ± 0.13 | [3][7] | |
| N-ethyl toluene-4-sulfonamide | HeLa | 10.9 ± 1.01 | [3] |
| MDA-MB-231 | 19.22 ± 1.67 | [3] | |
| MCF-7 | 12.21 ± 0.93 | [3] | |
| Novel Sulfonamide Derivative 4 | MCF-7 | 28.3 ± 1.2 | [8] |
| Novel Sulfonamide Derivative 5 | MCF-7 | 35.6 ± 1.5 | [8] |
| Novel Sulfonamide Derivative 6 | MCF-7 | 41.2 ± 1.8 | [8] |
| Novel Sulfonamide Derivative 7 | MCF-7 | 52.8 ± 2.1 | [8] |
| Novel Sulfonamide Derivative 8 | MCF-7 | 65.4 ± 2.5 | [8] |
| Indisulam (E7070) | MDA-MB-468 | < 30 | [9] |
| MCF-7 | < 128 | [9] | |
| HeLa | < 360 | [9] |
Signaling Pathway: VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[4][5] Several sulfonamide derivatives have been developed as potent VEGFR-2 inhibitors.[4][5][6][10] The binding of VEGF to VEGFR-2 triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. Sulfonamide-based inhibitors typically bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[4]
Caption: VEGFR-2 signaling pathway and its inhibition by sulfonamide derivatives.
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9][11]
Materials:
-
Test sulfonamide compounds
-
Human cancer cell lines (e.g., MCF-7, HeLa, MDA-MB-231)
-
Culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 1 × 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the sulfonamide compounds in the culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compounds. Include untreated cells as a negative control and a known cytotoxic drug (e.g., doxorubicin) as a positive control.[11]
-
Incubation: Incubate the plates for 72 hours.[9]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.[11]
Antibacterial Activity of Sulfonamide Derivatives
Sulfonamides were the first class of synthetic antimicrobial agents and continue to be relevant in the treatment of bacterial infections.[12][13][14] Their primary mechanism of action involves the inhibition of bacterial folic acid synthesis.[12][13][14]
Quantitative Data: In Vitro Antibacterial Activity
The following table summarizes the in vitro antibacterial activity of various sulfonamide derivatives against different bacterial strains, presented as minimum inhibitory concentration (MIC) values.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Sulfonamide derivative 1a | S. aureus ATCC 25923 | 256 | [15] |
| Sulfonamide derivative 1b | S. aureus ATCC 25923 | 64 | [15] |
| Sulfonamide derivative 1c | S. aureus ATCC 25923 | 128 | [15] |
| Sulfonamide derivative 1d | S. aureus ATCC 25923 | 128 | [15] |
| Sulfonamide derivative I | S. aureus (clinical isolates) | 32 - 512 | [1][16] |
| Sulfonamide derivative II | S. aureus (clinical isolates) | 32 - 512 | [1][16] |
| Sulfonamide derivative III | S. aureus (clinical isolates) | 32 - 512 | [1][16] |
| Thienopyrimidine-sulfadiazine hybrid 4ii | S. aureus | >125 | [17] |
| E. coli | >125 | [17] | |
| C. albicans | 62.5 | [17] | |
| C. parapsilosis | 125 | [17] |
Mechanism of Action: Inhibition of Folate Synthesis
Bacteria synthesize their own folic acid, an essential cofactor for the synthesis of nucleic acids and amino acids. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS). By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydropteroic acid, a precursor to folic acid, thereby halting bacterial growth and replication.[12][13][14][18]
Caption: Mechanism of antibacterial action of sulfonamides via inhibition of the folate synthesis pathway.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[2][11][19][20]
Materials:
-
Test sulfonamide compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline solution (0.85% w/v)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.[19]
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the sulfonamide stock solution with MHB to achieve a range of desired concentrations.[11][19]
-
Inoculation: Inoculate each well with the prepared bacterial inoculum. The final volume in each well should be 200 µL. Include a growth control (no drug) and a sterility control (no bacteria).[11]
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[19]
-
MIC Determination: The MIC is the lowest concentration of the sulfonamide that shows no visible bacterial growth.[2][19]
Enzyme Inhibition by Sulfonamide Derivatives
The sulfonamide moiety is a privileged scaffold for the design of enzyme inhibitors due to its ability to form key interactions with enzyme active sites. A prominent example is the inhibition of carbonic anhydrases.
Quantitative Data: Carbonic Anhydrase Inhibition
The following table summarizes the inhibitory activity of various sulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms, presented as inhibition constant (Kᵢ) values.
| Compound/Derivative | hCA Isoform | Kᵢ (nM) | Reference |
| Compound 15 | hCA I | 725.6 | [21] |
| hCA II | 3.3 | [21] | |
| hCA IX | 6.1 | [21] | |
| hCA XII | 80.5 | [21] | |
| Acetazolamide (AAZ) | hCA I | 250 | [21] |
| hCA II | 12.1 | [21] | |
| hCA IX | 25.0 | [21] | |
| hCA XII | 5.7 | [21] | |
| Compound 1 | hCA I | 458.1 | [22] |
| hCA II | 153.7 | [22] | |
| hCA IV | 6200 | [22] | |
| hCA XII | 113.2 | [22] | |
| Compound 18 | hCA IV | 4600 | [22] |
| Compound 24 | hCA IV | 3200 | [22] |
Experimental Workflow: Synthesis and Biological Evaluation
The development of novel sulfonamide derivatives as therapeutic agents typically follows a structured workflow encompassing chemical synthesis, purification, structural characterization, and comprehensive biological evaluation.
Caption: General workflow for the synthesis and biological evaluation of sulfonamide derivatives.
Conclusion
Sulfonamide derivatives continue to be a highly valuable and versatile class of compounds in drug discovery and development. Their broad spectrum of biological activities, including potent anticancer, antibacterial, and enzyme inhibitory effects, underscores their therapeutic potential. This technical guide has provided a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways and research workflows. It is intended to serve as a valuable tool for researchers and professionals dedicated to advancing the field of medicinal chemistry and developing novel sulfonamide-based therapeutics to address a wide range of diseases. Further exploration into the structure-activity relationships and mechanisms of action of novel sulfonamide derivatives will undoubtedly lead to the discovery of more effective and selective therapeutic agents in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. picmonic.com [picmonic.com]
- 14. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 15. jocpr.com [jocpr.com]
- 16. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. youtube.com [youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromo-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-bromo-2-methoxybenzenesulfonamide with various arylboronic acids. This reaction is a critical transformation in medicinal chemistry for the synthesis of biaryl sulfonamides, a scaffold present in numerous pharmacologically active molecules.
Principle of the Reaction
The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction that proceeds via a palladium catalytic cycle. The key steps involve the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with a boronic acid in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the active palladium(0) catalyst.[1]
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki coupling of a structurally similar substrate, 5-bromothiophene-2-sulfonamide, with various arylboronic acids. These yields can be considered indicative of the expected outcomes for the coupling of this compound under optimized conditions.
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 5-Phenyl-2-methoxybenzenesulfonamide | 85 |
| 4-Methylphenylboronic acid | 5-(4-Methylphenyl)-2-methoxybenzenesulfonamide | 82 |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methoxybenzenesulfonamide | 88 |
| 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-methoxybenzenesulfonamide | 78 |
| 3-Fluorophenylboronic acid | 5-(3-Fluorophenyl)-2-methoxybenzenesulfonamide | 75 |
| 4-Formylphenylboronic acid | 5-(4-Formylphenyl)-2-methoxybenzenesulfonamide | 70 |
Data is adapted from analogous reactions with 5-bromothiophene-2-sulfonamide and is for illustrative purposes.
Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be required for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate or oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (0.05 equiv).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio). The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 5-aryl-2-methoxybenzenesulfonamide.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling protocol.
References
Application Notes and Protocols for N-Alkylation of 5-Bromo-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of sulfonamides is a crucial transformation in medicinal chemistry and drug development. The introduction of alkyl groups on the sulfonamide nitrogen can significantly modulate the pharmacological properties of a molecule, including its potency, selectivity, solubility, and metabolic stability. 5-Bromo-2-methoxybenzenesulfonamide is a versatile scaffold, and its N-alkylation allows for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies. This document provides detailed protocols and reaction conditions for the N-alkylation of this compound based on established methodologies for structurally related arylsulfonamides.
Reaction Principle
The N-alkylation of a primary sulfonamide, such as this compound, typically proceeds via a two-step mechanism. First, a base is used to deprotonate the acidic sulfonamide nitrogen, forming a more nucleophilic sulfonamide anion. This anion then acts as a nucleophile, attacking an electrophilic alkylating agent (commonly an alkyl halide) in a nucleophilic substitution reaction (typically SN2) to form the N-alkylated product. The choice of base, solvent, temperature, and alkylating agent are critical parameters that influence the reaction efficiency and yield.
Reaction Scheme
General reaction scheme for the N-alkylation of this compound.
Data Presentation: Summary of Reaction Conditions
The following table summarizes various reaction conditions for the N-alkylation of arylsulfonamides, which can be adapted for this compound.
| Entry | Base | Solvent | Alkylating Agent | Temperature | Reaction Time | Typical Yield | Reference |
| 1 | KOH | DMF | Bromoethane | Room Temp. | 1-3 h | 67% (crystals) | [1] |
| 2 | KOH | DMF | Benzyl chloride | Room Temp. | 1-3 h | 26% (crystals) | [1] |
| 3 | KOH | DMF | 2-Chloroacetonitrile | Room Temp. | 1-3 h | 53% (crystals) | [1] |
| 4 | LiH | DMF | Alkyl Bromides | Room Temp. | 3 h | 72-78% | [2] |
| 5 | NaH | DMF or THF | Alkyl Halides | 0 °C to RT | 2-24 h | Varies | [3] |
| 6 | K₂CO₃ | Xylenes | Alcohols (with Mn catalyst) | 150 °C | 24 h | ~85% (average) | |
| 7 | Cs₂CO₃ | Toluene | Alcohols (with Ir catalyst) | 120 °C | 12 h | Varies |
Note: Yields are indicative and may vary depending on the specific substrate, scale, and purification method. The provided yields are for analogous sulfonamides and should be considered as a starting point for optimization.
Experimental Protocols
Protocol 1: N-Alkylation using Potassium Hydroxide in DMF
This protocol is adapted from a general procedure for the N-alkylation of substituted methoxybenzenesulfonamides.[1]
Materials:
-
This compound
-
Potassium hydroxide (KOH), crushed
-
Alkylating agent (e.g., bromoethane, benzyl chloride, 2-chloroacetonitrile)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Magnetic stirrer
-
Septa and needles
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material.
-
Deprotonation: Add crushed potassium hydroxide (2.0 eq) to the stirred solution. Stir the mixture at room temperature for 30 minutes.
-
Alkylation: Slowly add the alkylating agent (1.5-2.0 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, add water to the reaction mixture and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired N-alkylated product.
Protocol 2: N-Alkylation using Lithium Hydride in DMF
This protocol is adapted from a procedure for the N-alkylation of 5-bromothiophene-2-sulfonamide.[2]
Materials:
-
This compound
-
Lithium hydride (LiH)
-
Alkyl bromide (e.g., bromoethane, 1-bromopropane)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water (H₂O)
Equipment:
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Magnetic stirrer
-
Standard glassware for filtration
Procedure:
-
Preparation: In a clean, oven-dried flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Deprotonation: Carefully add lithium hydride (1.0 eq) to the solution.
-
Alkylation: Add the alkyl bromide (1.0 eq) dropwise to the mixture.
-
Reaction: Stir the mixture at room temperature for approximately 3 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification:
-
Upon completion of the reaction, precipitate the product by adding water to the reaction mixture.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the crude product.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation of this compound.
Logical Relationship of Reaction Components
Caption: Key components and their roles in the N-alkylation reaction.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction time or gently heating the mixture (e.g., to 40-60 °C), especially for less reactive alkyl halides.[3] Ensure all reagents and solvents are anhydrous, as water can quench the sulfonamide anion.
-
Di-alkylation: To minimize the formation of N,N-dialkylated products, use a stoichiometric amount or only a slight excess of the alkylating agent (1.0-1.2 equivalents). Slow, dropwise addition of the alkylating agent can also favor mono-alkylation.
-
No Reaction: If no reaction occurs, a stronger base (e.g., NaH) may be required.[3] Alternatively, for alkylations using alcohols, a transition metal catalyst system may be necessary.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Bases like KOH, LiH, and NaH are corrosive and/or reactive with water. Handle with care.
-
Alkylating agents are often toxic and should be handled with caution.
-
Always quench reactive reagents carefully.
This document is intended for research use only by qualified professionals. The provided protocols are general guidelines and may require optimization for specific substrates and scales. Always refer to relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Novel Compounds from 5-Bromo-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the synthesis and evaluation of novel compounds derived from 5-bromo-2-methoxybenzenesulfonamide. This starting material is a versatile scaffold for the development of new chemical entities with potential therapeutic applications. The presence of a bromine atom allows for various cross-coupling reactions to introduce molecular diversity, while the sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs.
The protocols detailed below focus on two powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds. These reactions are instrumental in modern medicinal chemistry for the rapid generation of compound libraries for biological screening.
Synthetic Applications of this compound
This compound is an ideal starting material for creating libraries of novel compounds. The bromine atom can be readily substituted using modern cross-coupling techniques to introduce a wide variety of aryl, heteroaryl, or alkyl groups. The sulfonamide nitrogen can also be functionalized, further increasing the accessible chemical space.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron species with an organic halide.[1][2] This reaction is widely used in pharmaceutical synthesis due to its mild reaction conditions and tolerance of a broad range of functional groups.[1][3] Starting from this compound, a diverse library of biaryl and heteroaryl sulfonamides can be synthesized.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various boronic acids.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.[4]
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.[4]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Logical Workflow for Synthesis and Screening
Caption: A general workflow for the synthesis and biological evaluation of novel compounds.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[5][6] This reaction is highly effective for coupling aryl halides with a wide range of amines, amides, and other nitrogen nucleophiles.[7] It allows for the introduction of diverse amine functionalities at the 5-position of the starting material, which is a common strategy in drug design to modulate physicochemical properties and target interactions.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, G3-XPhos) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos) (2-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, LHMDS) (1.5-2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, THF, dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube or glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Add this compound (1.0 equiv.) and the base (e.g., NaOt-Bu, 1.5 equiv.).
-
Seal the vessel, and if not in a glovebox, evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.2 equiv.).
-
Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[8]
Biological Activity and Potential Applications
Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[9][10] Notably, compounds structurally related to bromo-methoxybenzenesulfonamides have shown potent cytotoxic activity against various cancer cell lines, including HeLa, HT-29, and MCF7.[11][12][13]
Anticancer Activity: Tubulin Polymerization Inhibition
A significant number of sulfonamide-based compounds exert their anticancer effects by targeting microtubule dynamics.[11] They can bind to the colchicine site on tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[11][13] Novel derivatives of this compound are promising candidates for evaluation as tubulin polymerization inhibitors.
Signaling Pathway for Tubulin Inhibition
Caption: Simplified pathway of anticancer activity via tubulin polymerization inhibition.[11]
Data Presentation
The following tables present representative data for the synthesis of novel compounds from this compound. The yields are typical for these types of reactions but may vary depending on the specific substrates and reaction conditions used.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid Partner | Product Structure | Expected Yield (%) |
| 1 | Phenylboronic acid |
| 75-90% |
| 2 | 4-Fluorophenylboronic acid |
| 70-85% |
| 3 | Pyridine-3-boronic acid |
| 60-80% |
| 4 | Thiophene-2-boronic acid |
| 65-85% |
Table 2: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine Partner | Product Structure | Expected Yield (%) |
| 1 | Morpholine |
| 80-95% |
| 2 | Aniline |
| 70-88% |
| 3 | Benzylamine |
| 75-90% |
| 4 | tert-Butylamine |
| 65-85% |
Table 3: Representative Biological Activity Data for Benzenesulfonamide Derivatives
| Compound Class | Biological Activity | Assay | Potency Range | Reference |
| Brominated N-Aryl Benzenesulfonamides | Cytotoxicity | MCF7 Cell Line (IC₅₀) | 0.1 - 5 µM | [11][12][13] |
| Benzenesulfonamide Carboxamides | Antimicrobial | E. coli (MIC) | 6 - 25 µg/mL | [9][10] |
| Hydroxy-substituted Carboxamides | Antioxidant | DPPH Scavenging (IC₅₀) | 10 - 50 µM | [14] |
Note: The data in the tables are representative and intended for illustrative purposes. Actual results will depend on the specific substrates and experimental conditions.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Buchwald-Hartwig_reaction [chemeurope.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing 5-Bromo-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 5-bromo-2-methoxybenzenesulfonamide as a versatile building block in solid-phase synthesis (SPS). This approach is particularly valuable for the generation of diverse sulfonamide libraries, a class of compounds with significant therapeutic importance. The methodologies outlined enable the efficient and systematic synthesis of novel sulfonamide derivatives for screening in drug discovery programs.
The solid-phase strategy offers significant advantages over traditional solution-phase synthesis, including the use of excess reagents to drive reactions to completion and simplified purification, as excess reagents and by-products are removed by simple filtration and washing.[1] This approach is highly amenable to automation and high-throughput synthesis, making it ideal for combinatorial chemistry applications aimed at exploring a vast chemical space.[2][3][4][5]
Application Notes
The this compound Scaffold
This compound is a trifunctional building block that allows for the sequential and regioselective introduction of chemical diversity. The key functional groups for solid-phase synthesis are:
-
Sulfonamide (-SO₂NH₂): This group can be attached to a solid support via a suitable linker, serving as the anchor point for the synthesis.
-
Bromo (-Br) group: This aromatic bromide provides a handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents at this position.
-
Methoxy (-OCH₃) group: The methoxy group can potentially be cleaved to a hydroxyl group, offering another site for modification, although this is less commonly exploited in the initial library generation.
Strategy for Solid-Phase Synthesis
The general strategy involves the immobilization of the this compound moiety onto a solid support, followed by diversification through modification of the aromatic bromine. The final compounds are then cleaved from the resin for purification and biological evaluation. This workflow is depicted in the diagram below.
Figure 1: General workflow for the solid-phase synthesis of a sulfonamide library.
Experimental Protocols
The following protocols provide a detailed methodology for the solid-phase synthesis of a diverse library of sulfonamides based on the this compound scaffold.
Materials and Reagents
| Reagent/Material | Specification |
| Resin | 2-Chlorotrityl chloride resin, 100-200 mesh, 1% DVB |
| 5-Bromo-2-methoxybenzenesulfonyl chloride | >98% purity |
| Solvents | Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF) - Anhydrous |
| Bases | N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA), Potassium Carbonate (K₂CO₃) |
| Coupling Reagents | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) |
| Cross-Coupling Catalysts | Palladium(II) acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Ligands | 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) |
| Cleavage Cocktail | Trifluoroacetic acid (TFA), Dichloromethane (DCM) |
| Scavengers | Triisopropylsilane (TIS) |
| Boronic Acids/Amines | Various aryl/heteroaryl boronic acids and primary/secondary amines for diversification |
Protocol 1: Immobilization of the Sulfonamide Scaffold
This protocol describes the attachment of 5-bromo-2-methoxybenzenesulfonyl chloride to a 2-chlorotrityl chloride resin.
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, 1.0 mmol/g substitution) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Preparation of Sulfonamide Solution: In a separate flask, dissolve 5-bromo-2-methoxybenzenesulfonyl chloride (1.5 eq, 1.5 mmol) in anhydrous DCM (5 mL).
-
Attachment to Resin: To the swollen resin, add DIPEA (3.0 eq, 3.0 mmol). Then, add the solution of 5-bromo-2-methoxybenzenesulfonyl chloride dropwise to the resin suspension.
-
Reaction: Agitate the mixture at room temperature for 12 hours.
-
Capping: To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.
-
Washing: Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Figure 2: Workflow for the immobilization of the sulfonamide scaffold.
Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling
This protocol outlines the diversification of the immobilized scaffold using a Suzuki-Miyaura cross-coupling reaction.
-
Resin Preparation: Place the resin-bound sulfonamide (0.1 mmol) in a reaction vessel.
-
Reagent Preparation: In a separate vial, dissolve the desired aryl/heteroaryl boronic acid (3.0 eq, 0.3 mmol), Pd(PPh₃)₄ (0.1 eq, 0.01 mmol), and K₂CO₃ (3.0 eq, 0.3 mmol) in a mixture of THF/H₂O (4:1, 2 mL).
-
Coupling Reaction: Add the reagent solution to the resin and agitate the mixture at 60 °C for 16 hours.
-
Washing: After cooling to room temperature, wash the resin sequentially with THF (3 x 5 mL), H₂O (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).
-
Drying: Dry the resin under vacuum.
| Parameter | Value |
| Resin-bound Sulfonamide | 0.1 mmol |
| Boronic Acid | 3.0 eq |
| Pd(PPh₃)₄ | 0.1 eq |
| K₂CO₃ | 3.0 eq |
| Solvent | THF/H₂O (4:1) |
| Temperature | 60 °C |
| Reaction Time | 16 hours |
| Expected Yield | 70-95% |
Protocol 3: Diversification via Buchwald-Hartwig Amination
This protocol details the introduction of an amino group via a Buchwald-Hartwig amination reaction.
-
Resin Preparation: Place the resin-bound sulfonamide (0.1 mmol) in a reaction vessel and flush with argon.
-
Reagent Preparation: In a separate vial, dissolve the desired primary or secondary amine (2.0 eq, 0.2 mmol), Pd(OAc)₂ (0.05 eq, 0.005 mmol), XPhos (0.1 eq, 0.01 mmol), and Cs₂CO₃ (2.5 eq, 0.25 mmol) in anhydrous toluene (2 mL).
-
Coupling Reaction: Add the reagent solution to the resin and agitate the mixture at 100 °C for 18 hours under an argon atmosphere.
-
Washing: After cooling, wash the resin sequentially with toluene (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).
-
Drying: Dry the resin under vacuum.
| Parameter | Value |
| Resin-bound Sulfonamide | 0.1 mmol |
| Amine | 2.0 eq |
| Pd(OAc)₂ | 0.05 eq |
| XPhos | 0.1 eq |
| Cs₂CO₃ | 2.5 eq |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction Time | 18 hours |
| Expected Yield | 60-90% |
Protocol 4: Cleavage and Deprotection
This protocol describes the cleavage of the final sulfonamide derivative from the solid support.
-
Resin Preparation: Place the dried, derivatized resin (approx. 0.1 mmol) in a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% H₂O, and 2.5% TIS. For 100 mg of resin, use 2 mL of the cocktail. Caution: Perform this step in a well-ventilated fume hood.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2 hours.
-
Filtration and Collection: Filter the resin and collect the filtrate. Wash the resin with an additional 1 mL of TFA and combine the filtrates.
-
Precipitation: Precipitate the crude product by adding the TFA solution dropwise to 20 mL of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the crude product. Decant the ether and wash the pellet with cold diethyl ether two more times.
-
Drying: Dry the crude product under vacuum.
-
Purification: Purify the crude product by preparative RP-HPLC.
| Parameter | Value |
| Cleavage Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIS |
| Reaction Time | 2 hours |
| Precipitation Solvent | Cold Diethyl Ether |
| Expected Purity (after HPLC) | >95% |
Data Presentation
The following tables summarize the expected quantitative data for the solid-phase synthesis of a representative sulfonamide derivative.
Table 1: Synthesis Parameters and Expected Outcomes
| Step | Parameter | Value | Expected Outcome |
| Immobilization | Loading Efficiency | - | 80 - 90% |
| Suzuki Coupling | Reaction Time | 16 hours | >90% conversion |
| Coupling Efficiency | - | 70 - 95% | |
| Cleavage | Cleavage Time | 2 hours | >95% cleavage |
| Purification | Final Purity (HPLC) | - | >95% |
| Overall Yield | - | 50 - 75% |
Table 2: Characterization Data for a Representative Product (Hypothetical)
| Analytical Method | Expected Result |
| LC-MS | [M+H]⁺ calculated vs. found |
| ¹H NMR | Peaks consistent with the proposed structure |
| Purity (HPLC) | >95% at 254 nm |
By following these detailed protocols, researchers can effectively utilize this compound in solid-phase synthesis to generate diverse libraries of sulfonamides for various applications in drug discovery and chemical biology.
References
Application Notes and Protocols: 5-Bromo-2-methoxybenzenesulfonamide as a Versatile Intermediate for the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small-molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The substituted benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. 5-Bromo-2-methoxybenzenesulfonamide is a valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. The presence of a bromine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties to explore structure-activity relationships (SAR). The sulfonamide group can participate in crucial hydrogen bonding interactions within the kinase active site, while the methoxy group can influence solubility and metabolic stability.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a hypothetical series of kinase inhibitors targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, a key mediator of angiogenesis.
Target Signaling Pathway: VEGFR Signaling
Vascular Endothelial Growth Factor Receptors (VEGFRs) are receptor tyrosine kinases that play a pivotal role in angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR signaling is a key contributor to tumor growth and metastasis. Inhibition of VEGFRs is a clinically validated strategy for cancer therapy.
Synthetic Workflow for Hypothetical Kinase Inhibitors
The following workflow outlines a general and robust synthetic strategy for preparing a library of kinase inhibitors from this compound. This approach utilizes a key Suzuki-Miyaura cross-coupling reaction to introduce chemical diversity.
Experimental Protocols
Protocol 1: Synthesis of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (Intermediate A)
This protocol describes the Miyaura borylation of this compound to generate a key boronate ester intermediate.
Materials:
-
This compound (1.0 eq)
-
Bis(pinacolato)diboron (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium acetate (KOAc) (3.0 eq)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate A.
Protocol 2: General Procedure for the Suzuki-Miyaura Coupling of Intermediate A with Aryl/Heteroaryl Boronic Acids
This protocol outlines the parallel synthesis of a library of final compounds by coupling the boronate ester intermediate with a variety of commercially available or synthesized boronic acids.
Materials:
-
Intermediate A (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Toluene/Ethanol/Water solvent mixture (e.g., 3:1:1)
Procedure:
-
In a reaction vial, combine Intermediate A and the respective aryl or heteroaryl boronic acid.
-
Add the sodium carbonate and the palladium catalyst.
-
Add the solvent mixture.
-
Seal the vial and heat the reaction mixture to 80-100 °C for 4-8 hours, with stirring. Microwave irradiation can also be employed to accelerate the reaction.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by preparative HPLC or column chromatography to yield the final inhibitor.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of synthesized kinase inhibitors based on the protocols described above.
Table 1: Synthesis and Characterization of Hypothetical Kinase Inhibitors
| Compound ID | Aryl/Heteroaryl Group | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
| HKI-001 | 4-Fluorophenyl | 6 | 78 | >98 |
| HKI-002 | 3-Pyridyl | 8 | 65 | >99 |
| HKI-003 | 4-(Trifluoromethyl)phenyl | 5 | 82 | >97 |
| HKI-004 | 2-Thienyl | 7 | 71 | >98 |
| HKI-005 | 4-Morpholinophenyl | 6 | 68 | >99 |
Table 2: In Vitro Biological Activity of Hypothetical Kinase Inhibitors
| Compound ID | VEGFR2 IC₅₀ (nM) | EGFR IC₅₀ (nM) | Selectivity (EGFR/VEGFR2) |
| HKI-001 | 25 | 1500 | 60 |
| HKI-002 | 15 | 800 | 53 |
| HKI-003 | 8 | 2500 | 312 |
| HKI-004 | 42 | >5000 | >119 |
| HKI-005 | 5 | 500 | 100 |
Conclusion
This compound serves as a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols outlined in this document provide a robust framework for the rational design and synthesis of diverse compound libraries targeting critical signaling pathways such as the VEGFR cascade. The amenability of the bromo substituent to a wide range of cross-coupling reactions allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties, thereby accelerating the discovery of new therapeutic agents.
Application Note: Protocol for the Bromination of 2-Methoxybenzenesulfonamide using N-Bromosuccinimide (NBS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the electrophilic aromatic bromination of 2-methoxybenzenesulfonamide utilizing N-bromosuccinimide (NBS) as the brominating agent. This method offers a convenient and selective approach for the synthesis of brominated 2-methoxybenzenesulfonamide derivatives, which are valuable intermediates in the development of pharmaceutical compounds and other advanced materials.[1] The protocol outlines the reaction setup, purification, and characterization of the product.
Introduction
Aryl bromides are significant synthetic intermediates in organic chemistry, particularly in the pharmaceutical and agrochemical industries.[1] N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of activated aromatic rings due to its ease of handling and selectivity compared to molecular bromine.[2][3] The methoxy group in 2-methoxybenzenesulfonamide is an activating ortho-, para-director, while the sulfonamide group is a deactivating meta-director. Therefore, the bromination is expected to occur predominantly at the position para to the activating methoxy group. This protocol describes a general procedure for this transformation.
Reaction Scheme
Caption: General reaction scheme for the bromination of 2-methoxybenzenesulfonamide.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
2-Methoxybenzenesulfonamide
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or other suitable solvent such as acetone or dichloromethane)[4]
-
Catalyst (optional, e.g., catalytic amount of HCl or a photoredox catalyst like erythrosine B)[1][4]
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxybenzenesulfonamide (1.0 eq) in a suitable solvent (e.g., acetonitrile).
-
Reagent Addition: Add N-bromosuccinimide (1.0-1.2 eq) to the solution in one portion. If a catalyst is used, it should be added at this stage.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with saturated sodium thiosulfate solution (to remove any unreacted bromine), saturated sodium bicarbonate solution, and brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford the pure brominated product.
Data Presentation
The following table summarizes representative quantitative data for the bromination of an activated aromatic compound using NBS. Actual results for 2-methoxybenzenesulfonamide may vary.
| Parameter | Value |
| Starting Material | 2-Methoxybenzenesulfonamide |
| Reagents | N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile |
| Reaction Time | 2-4 hours (typical) |
| Yield | 70-90% (typical for similar reactions) |
| Product | This compound |
| Appearance | White to off-white solid |
| Molecular Formula | C₇H₈BrNO₃S |
| Molecular Weight | 266.11 g/mol [6] |
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
Caption: Workflow for the bromination of 2-methoxybenzenesulfonamide using NBS.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
NBS is a lachrymator and should be handled with care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used.
This protocol provides a general framework for the bromination of 2-methoxybenzenesulfonamide. Researchers are encouraged to optimize the reaction conditions to achieve the best results for their specific needs.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Bromo-2-methoxybenzenesulphonamide | C7H8BrNO3S | CID 8317967 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 5-Bromo-2-methoxybenzenesulfonamide Derivatives by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methoxybenzenesulfonamide and its derivatives are important structural motifs in medicinal chemistry, often serving as key intermediates in the synthesis of therapeutic agents. The purity of these compounds is paramount for the reliability of subsequent synthetic steps and for accurate biological evaluation. This document provides a detailed protocol for the purification of this compound derivatives using silica gel column chromatography, a widely used and effective technique for separating compounds based on polarity.
General Principles of Column Chromatography
Column chromatography is a preparative separation technique where a mixture is passed through a column packed with a stationary phase, most commonly silica gel.[1][2] A solvent or a mixture of solvents, known as the mobile phase, is used to move the components of the mixture through the column at different rates.[1] Due to differences in their polarity and their interactions with the polar silica gel, compounds in the mixture are separated.[3] Less polar compounds interact weakly with the silica gel and are eluted first, while more polar compounds have stronger interactions and elute later.[1]
Experimental Protocol: Purification of a Representative N-Aryl-5-Bromo-2-methoxybenzenesulfonamide
This protocol details the purification of a crude N-aryl-5-bromo-2-methoxybenzenesulfonamide derivative using flash column chromatography on silica gel.
Materials and Equipment:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl acetate (EtOAc) (ACS grade or higher)
-
Dichloromethane (DCM) (for sample loading)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
Preparation of the Mobile Phase: Prepare a series of mobile phases with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v). The optimal solvent system should be determined by preliminary TLC analysis of the crude product. The desired compound should have an Rf value of approximately 0.2-0.4 for good separation.
-
Column Packing (Slurry Method):
-
Secure the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane:EtOAc).
-
Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing and remove air bubbles.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance.
-
Continuously add the mobile phase to the column, ensuring the silica bed does not run dry.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude this compound derivative in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a dry, free-flowing powder.
-
Carefully add the silica gel with the adsorbed crude product to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the least polar mobile phase (e.g., 9:1 hexane:EtOAc).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). For example, start with 9:1 hexane:EtOAc, then move to 8:2, and so on. A common gradient for sulfonamide derivatives is a stepwise increase in ethyl acetate concentration in hexane.[4][5]
-
Collect fractions of a consistent volume in test tubes.
-
Monitor the separation by performing TLC on the collected fractions.
-
-
Product Isolation:
-
Identify the fractions containing the pure product by TLC analysis.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound derivative.
-
Determine the yield and confirm the purity using analytical techniques such as NMR, LC-MS, or melting point analysis.
-
Data Presentation
The following table summarizes typical results for the purification of N-aryl-5-bromo-benzenesulfonamide derivatives, which are structurally analogous to the target compounds.
| Compound | Crude Weight (mg) | Stationary Phase | Mobile Phase (Hexane:EtOAc) | Method | Purified Weight (mg) | Yield (%) |
| N-(4-bromo-3,5-dimethoxyphenyl)-4-methoxy-N-methylbenzenesulfonamide | 200 | Silica Gel | 8:2 | Flash Column Chromatography | 127 | 54 |
| N-(2-bromo-3,5-dimethoxyphenyl)-4-methoxy-N-methylbenzenesulfonamide | 200 | Silica Gel | 8:2 | Flash Column Chromatography | 34 | 14 |
| N-(4-bromo-3,5-dimethoxyphenyl)-N-ethyl-4-methoxybenzenesulphonamide | 190 | Silica Gel | 8:2 | Flash Column Chromatography | 90 | 38 |
| N-(2-bromo-3,5-dimethoxyphenyl)-N-ethyl-4-methoxybenzenesulphonamide | 190 | Silica Gel | 8:2 | Flash Column Chromatography | 37 | 16 |
Data adapted from the purification of structurally similar compounds described by González, M., et al. (2021).[4]
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound derivatives.
Logical Relationships in Method Development
Caption: Key factors influencing successful chromatographic separation.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Analytical Characterization of 5-Bromo-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 5-Bromo-2-methoxybenzenesulfonamide and its related products. The methodologies outlined herein are essential for quality control, purity assessment, and structural confirmation in research and drug development settings.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods and for its handling and storage.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 23095-14-9 | [1] |
| Molecular Formula | C₇H₈BrNO₃S | [1][2] |
| Molecular Weight | 266.11 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Purity | 95% | [2] |
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Application Note:
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely used technique for determining the purity of this compound and for identifying and quantifying any process-related impurities or degradation products.[3] The method described below provides a reliable approach for achieving good separation and accurate quantification.
Experimental Protocol:
2.1. Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 60% B10-12 min: 60-80% B12-15 min: 80% B15-16 min: 80-60% B16-20 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm |
| Run Time | 20 minutes |
2.2. Sample and Standard Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[3]
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[3]
Data Presentation: Purity and Impurity Profile
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 0.2 | Impurity A (e.g., Starting Material) |
| 2 | 5.8 | 99.5 | This compound |
| 3 | 7.2 | 0.3 | Impurity B (e.g., By-product) |
Experimental Workflow:
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in this compound. Due to the polar nature of the sulfonamide group, derivatization is often required to improve volatility and chromatographic performance.
Experimental Protocol:
3.1. Derivatization (Methylation):
-
Dissolve 1-5 mg of the sample in 1 mL of a suitable solvent (e.g., methanol/diethyl ether).
-
Add an ethereal solution of diazomethane dropwise until a persistent yellow color is observed.
-
Allow the reaction to proceed for 10-15 minutes at room temperature.
-
Quench the excess diazomethane by adding a few drops of acetic acid.
-
The resulting solution containing the N-methylated derivative is ready for GC-MS analysis.
3.2. GC-MS Conditions:
| Parameter | Condition |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 280 °C (hold 5 min) |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 50-500 |
Data Presentation: Expected Mass Spectrum of N-methylated Derivative
| m/z | Relative Abundance (%) | Fragment Interpretation |
| 280/282 | 80 | [M]+ (Molecular Ion) |
| 201 | 100 | [M - SO₂NHCH₃]+ |
| 186/188 | 40 | [M - SO₂NHCH₃ - CH₃]+ |
| 157 | 20 | [C₇H₆OBr]+ |
Note: The presence of bromine results in characteristic M and M+2 isotope peaks with an approximate 1:1 ratio.
Experimental Workflow:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Instrument: Bruker Avance 400 MHz or equivalent
-
Concentration: 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent.
Data Presentation: Expected NMR Data
| Nucleus | Expected Chemical Shifts (δ, ppm) in CDCl₃ |
| ¹H NMR | ~7.8 (d, 1H, Ar-H), ~7.5 (dd, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~4.9 (s, 2H, SO₂NH₂), ~3.9 (s, 3H, OCH₃) |
| ¹³C NMR | ~155 (C-OCH₃), ~135 (C-Br), ~132 (C-SO₂), ~128 (Ar-CH), ~120 (Ar-CH), ~112 (Ar-CH), ~56 (OCH₃) |
Experimental Workflow:
Fourier-Transform Infrared (FT-IR) Spectroscopy
Application Note:
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The characteristic absorption bands provide a molecular fingerprint of the compound.
Experimental Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Instrument: PerkinElmer Spectrum Two or equivalent
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Data Presentation: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3250 | Strong, Broad | N-H stretch (sulfonamide) |
| 3000-2850 | Medium | C-H stretch (aromatic and methoxy) |
| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |
| 1350-1300 | Strong | S=O asymmetric stretch |
| 1180-1150 | Strong | S=O symmetric stretch |
| 1250-1200 | Strong | C-O stretch (methoxy) |
| 900-700 | Medium-Strong | C-H out-of-plane bend (aromatic) |
| 600-500 | Medium | C-Br stretch |
Experimental Workflow:
Elemental Analysis
Application Note:
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in this compound, which is crucial for confirming its empirical formula.
Experimental Protocol:
-
Instrument: CHNS elemental analyzer (e.g., PerkinElmer 2400 Series II)
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule.
Data Presentation: Theoretical vs. Experimental Values
| Element | Theoretical (%) | Experimental (%) |
| C | 31.59 | 31.6 ± 0.3 |
| H | 3.03 | 3.0 ± 0.3 |
| Br | 29.03 | Not directly measured by CHNS |
| N | 5.26 | 5.3 ± 0.3 |
| O | 18.03 | Not directly measured by CHNS |
| S | 12.05 | 12.0 ± 0.3 |
Experimental Workflow:
References
Scale-Up Synthesis of 5-Bromo-2-methoxybenzenesulfonamide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of 5-Bromo-2-methoxybenzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds. The described three-step synthesis is designed to be robust, scalable, and efficient, ensuring high purity of the final product.
Introduction
This compound is a valuable building block in medicinal chemistry. Its structural motifs are present in a variety of biologically active molecules. For instance, substituted benzenesulfonamides are known to exhibit a wide range of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] The presence of a bromine atom allows for further functionalization through cross-coupling reactions, making it a versatile intermediate for library synthesis and lead optimization. While not extensively documented, the structural components of this compound suggest its potential as an intermediate in the synthesis of more complex molecules with novel biological activities.[2]
This protocol outlines a reliable synthetic route starting from the readily available o-anisidine, proceeding through a Sandmeyer reaction to form the key sulfonyl chloride intermediate, followed by amidation and a final regioselective bromination.
Overall Synthetic Scheme
The scale-up synthesis of this compound is achieved through a three-step process, as illustrated in the workflow diagram below.
Figure 1. Overall workflow for the synthesis of this compound.
Data Presentation
The following table summarizes the expected quantitative data for each step of the synthesis on a laboratory scale, which can be linearly scaled for pilot plant production.
| Step | Reactant | Molar Equiv. | Product | Yield (%) | Purity (%) |
| 1 | o-Anisidine | 1.0 | 2-Methoxybenzenesulfonyl Chloride | 80-85 | >95 |
| 2 | 2-Methoxybenzenesulfonyl Chloride | 1.0 | 2-Methoxybenzenesulfonamide | 90-95 | >98 |
| 3 | 2-Methoxybenzenesulfonamide | 1.0 | This compound | 85-90 | >99 |
Experimental Protocols
Step 1: Synthesis of 2-Methoxybenzenesulfonyl Chloride
This procedure is based on the Sandmeyer reaction, which is a reliable method for converting aryl amines to aryl halides and other derivatives via diazonium salts.[3]
Materials:
-
o-Anisidine
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sulfur Dioxide (SO₂) gas
-
Copper(II) Chloride (CuCl₂)
-
Acetic Acid
-
Ice
-
Dichloromethane (DCM)
Procedure:
-
In a well-ventilated fume hood, equip a suitable reaction vessel with a mechanical stirrer, a thermometer, a gas inlet tube, and a dropping funnel.
-
Charge the vessel with a mixture of concentrated hydrochloric acid and acetic acid and cool to 0-5 °C using an ice-salt bath.
-
Slowly add o-anisidine to the cooled acid mixture while maintaining the temperature below 5 °C.
-
Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.
-
In a separate vessel, prepare a saturated solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride.
-
Slowly add the cold diazonium salt solution to the SO₂/CuCl₂ mixture. Vigorous gas evolution (N₂) will be observed. Control the addition rate to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 2-methoxybenzenesulfonyl chloride as an oil, which may solidify upon standing. The crude product is of sufficient purity for the next step.
Step 2: Synthesis of 2-Methoxybenzenesulfonamide
This step involves the amidation of the sulfonyl chloride with aqueous ammonia.
Materials:
-
2-Methoxybenzenesulfonyl Chloride
-
Concentrated Aqueous Ammonia (28-30%)
-
Ice
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer and a dropping funnel, place concentrated aqueous ammonia and cool it to 0-5 °C in an ice bath.
-
Slowly add the crude 2-methoxybenzenesulfonyl chloride from Step 1 to the cold ammonia solution. A white precipitate will form. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Filter the white precipitate and wash it thoroughly with cold water.
-
Dry the solid under vacuum to yield 2-methoxybenzenesulfonamide. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
Step 3: Regioselective Bromination to this compound
The final step is the regioselective bromination of the activated aromatic ring using N-bromosuccinimide (NBS). The methoxy group is a strong ortho-, para-director, and the sulfonamide group is a meta-director. This combination directs the bromine to the 5-position.
Materials:
-
2-Methoxybenzenesulfonamide
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
Procedure:
-
In a reaction vessel, dissolve 2-methoxybenzenesulfonamide in acetonitrile.
-
Add N-bromosuccinimide portion-wise to the solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Remove the acetonitrile under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Filter the solid, wash with water, and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization from ethanol to afford pure this compound as a white to off-white solid.
Mandatory Visualizations
Figure 2. Detailed experimental workflow for the synthesis of this compound.
Safety Precautions
-
All operations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care.
-
Diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Functionalization of 5-Bromo-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the sulfonamide group in 5-Bromo-2-methoxybenzenesulfonamide. This compound is a valuable scaffold in medicinal chemistry, and its functionalization allows for the synthesis of diverse derivatives for drug discovery and development. The methodologies described herein focus on N-alkylation and N-arylation of the sulfonamide, as well as Suzuki-Miyaura coupling at the bromine-substituted position, opening avenues to a wide range of novel chemical entities.
N-Alkylation of the Sulfonamide Group
N-alkylation of this compound introduces alkyl substituents on the sulfonamide nitrogen, a common strategy for modulating the physicochemical properties and biological activity of sulfonamide-based compounds.
Experimental Protocol: General Procedure for N-Alkylation
This protocol describes a general method for the N-alkylation of this compound using an alkyl halide and a suitable base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or CH₃CN (0.1-0.5 M).
-
Add the base (K₂CO₃, 2.0 eq or NaH, 1.2 eq) portion-wise at room temperature.
-
Stir the mixture for 30 minutes at room temperature.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Representative Examples):
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | K₂CO₃ | DMF | 60 | 6 | 85-95 |
| Ethyl iodide | NaH | THF | 25 | 12 | 70-80 |
| Propargyl bromide | K₂CO₃ | CH₃CN | 50 | 8 | 80-90 |
Experimental Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of this compound.
N-Arylation of the Sulfonamide Group
N-arylation introduces aryl or heteroaryl moieties to the sulfonamide nitrogen, a key transformation for building complex molecular architectures. The Buchwald-Hartwig amination and the Ullmann condensation are two powerful methods for this purpose.
Palladium-Catalyzed Buchwald-Hartwig Amination
This method is favored for its mild reaction conditions and broad substrate scope[1][2].
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl chloride)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, RuPhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the aryl halide (1.2 eq), the palladium precatalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2.0 eq) to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by flash column chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for N-arylation, often requiring higher temperatures but can be effective for specific substrates[3][4].
Experimental Protocol: Ullmann Condensation
Materials:
-
This compound
-
Aryl iodide or bromide
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline, N,N'-dimethylethylenediamine)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF)
Procedure:
-
To a dry Schlenk tube, add CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 eq).
-
Purge the tube with an inert gas.
-
Add this compound (1.0 eq) and the aryl halide (1.2-1.5 eq).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 100-160 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary for N-Arylation (Representative Examples):
| Method | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Buchwald-Hartwig | 4-bromotoluene | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 110 | 75-85 |
| Buchwald-Hartwig | 4-chloroanisole | Pd(OAc)₂/RuPhos | K₃PO₄ | Toluene | 100 | 65-75 |
| Ullmann | 4-iodotoluene | CuI/L-proline | K₂CO₃ | DMSO | 130 | 60-70 |
Suzuki-Miyaura Cross-Coupling
The bromine atom at the 5-position of this compound is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing for the introduction of a wide variety of aryl and heteroaryl substituents[5][6].
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, CsF)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
-
Add the solvent system (typically a 4:1 to 10:1 mixture of organic solvent to water).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary for Suzuki-Miyaura Coupling (Representative Examples):
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 80-90 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ | CsF | Toluene/H₂O | 110 | 70-80 |
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Reaction Yield for 5-Bromo-2-methoxybenzenesulfonamide Synthesis: A Technical Support Guide
FOR IMMEDIATE RELEASE
New Technical Support Center Launched to Aid Researchers in the Synthesis of 5-Bromo-2-methoxybenzenesulfonamide
To assist researchers, scientists, and drug development professionals in optimizing the synthesis of the key intermediate, this compound, a new comprehensive technical support center has been established. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance reaction yield and purity.
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. However, achieving high yields can be challenging due to potential side reactions and suboptimal reaction conditions. This technical support center aims to address these issues directly, offering practical solutions to common problems encountered in the laboratory.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Low to No Product Formation | Incomplete reaction of 5-bromo-2-methoxybenzenesulfonyl chloride. | Ensure the use of a sufficient excess of the ammonia source (e.g., 28-30% aqueous ammonia). Monitor the reaction progress using Thin Layer Chromatography (TLC). | Increased conversion of the starting material to the desired product. |
| Low reaction temperature. | Gradually increase the reaction temperature. For aqueous ammonia, a temperature range of 25-40°C is often effective. | Enhanced reaction rate and improved yield. | |
| Degradation of the starting sulfonyl chloride due to moisture. | Use a freshly opened or properly stored container of 5-bromo-2-methoxybenzenesulfonyl chloride. Handle the reagent in a dry environment. | Minimized hydrolysis of the starting material, leading to a higher yield of the sulfonamide. | |
| Presence of Impurities in the Final Product | Formation of the corresponding sulfonic acid due to hydrolysis of the sulfonyl chloride. | Add the sulfonyl chloride to the ammonia solution slowly and with vigorous stirring to ensure rapid reaction with ammonia over hydrolysis. Maintain a basic pH throughout the reaction. | Reduced formation of the sulfonic acid byproduct. |
| Unreacted starting material. | Increase the reaction time or temperature moderately. Ensure efficient mixing. | Drive the reaction to completion, minimizing residual starting material. | |
| Formation of diaryl sulfone byproducts. | This is less common in amination reactions but can occur at high temperatures. Avoid excessive heating. | Minimized formation of thermally induced side products. | |
| Poor Product Isolation and Low Recovery | Product remains dissolved in the reaction mixture. | After the reaction is complete, cool the mixture in an ice bath to promote precipitation. If the product is still soluble, carefully acidify the solution to a neutral pH to decrease solubility. | Increased precipitation and recovery of the crude product. |
| Inefficient extraction during work-up. | If an organic solvent is used for extraction, ensure the aqueous layer is at an appropriate pH to minimize the solubility of the sulfonamide. Use an adequate volume of extraction solvent. | Improved recovery of the product from the reaction mixture. | |
| Loss of product during recrystallization. | Use a minimal amount of hot solvent for recrystallization to ensure the solution is saturated. Allow the solution to cool slowly to maximize crystal formation. | Higher recovery of the purified product. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the synthesis of this compound?
A1: Dichloromethane (DCM) or tetrahydrofuran (THF) can be used as solvents for the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with an ammonia source. Alternatively, the reaction can be carried out in an excess of aqueous ammonia without an additional organic solvent. The choice of solvent can influence the reaction rate and work-up procedure.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The starting material (sulfonyl chloride) will have a different Rf value than the product (sulfonamide).
Q3: What is the best method for purifying the crude this compound?
A3: Recrystallization is a highly effective method for purifying the crude product. A suitable solvent for recrystallization is ethanol or a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to obtain pure crystals.
Q4: What are the potential side reactions to be aware of?
A4: The primary side reaction is the hydrolysis of the starting material, 5-bromo-2-methoxybenzenesulfonyl chloride, to the corresponding sulfonic acid. This can be minimized by using a sufficient excess of the amine nucleophile and maintaining a low temperature initially.
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 5-bromo-2-methoxybenzenesulfonyl chloride.
Materials:
-
5-bromo-2-methoxybenzenesulfonyl chloride
-
Aqueous ammonia (28-30%)
-
Dichloromethane (DCM) (optional)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 eq) in dichloromethane (10 mL per gram of sulfonyl chloride).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Separate the organic layer. Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from ethanol.
Visualizing the Workflow
To aid in understanding the experimental process, the following workflow diagram is provided.
Logical Troubleshooting Flow
The following diagram illustrates a logical approach to troubleshooting common issues during the synthesis.
This technical support center is dedicated to empowering researchers with the knowledge and tools necessary for successful and efficient synthesis. For further inquiries or specialized support, please contact our technical service department.
common side reactions in the synthesis of 5-Bromo-2-methoxybenzenesulfonamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-methoxybenzenesulfonamide.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, categorized by the reaction stage.
Stage 1: Chlorosulfonation of 4-Bromoanisole
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of 5-Bromo-2-methoxybenzenesulfonyl chloride | 1. Incomplete reaction. 2. Hydrolysis of the product. 3. Sub-optimal reaction temperature. | 1. Increase reaction time or temperature gradually. Monitor progress using TLC. 2. Ensure anhydrous conditions. Use freshly dried solvents and glassware. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Maintain the recommended temperature range for the reaction. For chlorosulfonation with chlorosulfonic acid, a common approach is to add the reagent at a low temperature (e.g., 0-5 °C) and then allow the reaction to proceed at room temperature or with gentle heating. |
| Formation of a significant amount of a white, water-soluble solid | Hydrolysis of the sulfonyl chloride to 5-Bromo-2-methoxybenzenesulfonic acid due to the presence of moisture. | Rigorously exclude water from the reaction. Use anhydrous solvents and reagents. Dry all glassware in an oven prior to use. |
| Presence of multiple spots on TLC after reaction completion | Formation of isomeric products or di-sulfonated byproducts. The methoxy group is ortho-, para-directing, so sulfonation at the position ortho to the methoxy group is a potential side reaction. | Optimize the reaction temperature and the stoichiometry of the reagents. Lower temperatures often favor the formation of the thermodynamically more stable para-isomer. Purification by column chromatography may be necessary to separate the desired product from its isomers. |
| Isolation of a high-melting, insoluble solid | Formation of a diaryl sulfone byproduct. This can occur at elevated temperatures. | Avoid excessive heating during the chlorosulfonation step. Maintain the reaction temperature as specified in the protocol. |
Stage 2: Amination of 5-Bromo-2-methoxybenzenesulfonyl chloride
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Incomplete reaction. 2. Hydrolysis of the starting sulfonyl chloride. | 1. Ensure a sufficient excess of the aminating agent (e.g., ammonia solution) is used. Allow for adequate reaction time. 2. Perform the amination reaction at a low temperature (e.g., 0-10 °C) to minimize the rate of hydrolysis of the sulfonyl chloride. |
| Product is difficult to purify | Presence of unreacted 5-Bromo-2-methoxybenzenesulfonyl chloride or the corresponding sulfonic acid. | 1. After the reaction, quench any remaining sulfonyl chloride with a small amount of a suitable amine scavenger. 2. Wash the crude product with a dilute acidic solution to remove any unreacted amine and then with a dilute basic solution to remove any sulfonic acid byproduct. Recrystallization is often an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products are:
-
5-Bromo-2-methoxybenzenesulfonic acid : Formed by the hydrolysis of the intermediate sulfonyl chloride.
-
Isomeric sulfonamides : Arising from the sulfonation at a different position on the 4-bromoanisole ring.
-
Diaryl sulfones : Can be formed as a byproduct during the chlorosulfonation step, especially at higher temperatures.
-
Di-sulfonated products : Over-reaction during the chlorosulfonation step can lead to the introduction of a second sulfonyl chloride group.
Q2: How can I minimize the formation of the sulfonic acid byproduct?
A2: The formation of the sulfonic acid is primarily due to the presence of water. To minimize this side reaction, it is crucial to maintain anhydrous conditions throughout the chlorosulfonation step and the subsequent work-up. This includes using dry solvents and glassware and performing the reaction under an inert atmosphere.
Q3: What is the expected regioselectivity of the chlorosulfonation of 4-bromoanisole?
A3: The methoxy group is a strongly activating, ortho-, para-directing group, while the bromo group is a deactivating, ortho-, para-directing group. The sulfonation will be directed primarily by the more activating methoxy group to the positions ortho and para to it. Since the para position is blocked by the bromine atom, the sulfonation is expected to occur predominantly at the position ortho to the methoxy group, which is the desired 5-position of the final product. However, minor amounts of other isomers may be formed.
Q4: Can I use a different sulfonating agent instead of chlorosulfonic acid?
A4: While chlorosulfonic acid is a common reagent for this transformation, other sulfonating agents like fuming sulfuric acid (oleum) could potentially be used. However, this would yield the sulfonic acid directly, which would then need to be converted to the sulfonyl chloride in a separate step (e.g., using thionyl chloride or phosphorus pentachloride) before amination. The choice of reagent will depend on the desired reaction pathway and available facilities.
Summary of Potential Side Products
| Side Product | Formation Stage | Typical Yield Range (Illustrative) | Mitigation Strategy |
| 5-Bromo-2-methoxybenzenesulfonic acid | Chlorosulfonation & Amination | 5-15% | Maintain strictly anhydrous conditions. |
| Isomeric Sulfonamides | Chlorosulfonation | 2-10% | Control reaction temperature; lower temperatures favor the desired isomer. |
| Diaryl Sulfones | Chlorosulfonation | < 5% | Avoid high reaction temperatures. |
| Di-sulfonated Products | Chlorosulfonation | < 5% | Use a controlled stoichiometry of the sulfonating agent. |
Experimental Protocols
1. Synthesis of 5-Bromo-2-methoxybenzenesulfonyl chloride
-
Materials : 4-Bromoanisole, Chlorosulfonic acid, Dichloromethane (anhydrous).
-
Procedure :
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromoanisole (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with cold water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Bromo-2-methoxybenzenesulfonyl chloride.
-
2. Synthesis of this compound
-
Materials : 5-Bromo-2-methoxybenzenesulfonyl chloride, Ammonium hydroxide solution (concentrated), Dichloromethane.
-
Procedure :
-
Dissolve the crude 5-Bromo-2-methoxybenzenesulfonyl chloride in dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution dropwise with vigorous stirring.
-
Continue stirring at room temperature for 1-2 hours.
-
Separate the organic layer and wash it with water, dilute hydrochloric acid, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Common side reactions in the synthesis pathway.
Technical Support Center: Purification of Brominated Aromatic Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of brominated aromatic compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of brominated aromatic compounds using recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used. - The solution is supersaturated. - The compound is too soluble in the chosen solvent even at low temperatures. | - Reduce the solvent volume by evaporation and allow the solution to cool again.[1] - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[2][3] - Re-evaluate the solvent choice. A different solvent or a mixed solvent system may be necessary.[4] |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound. - The compound is significantly impure. - The solution is cooling too rapidly. | - Choose a solvent with a lower boiling point. - Consider a preliminary purification step (e.g., column chromatography) to remove major impurities. - Allow the solution to cool more slowly. Insulating the flask can help.[3] |
| Low recovery of the purified compound. | - The compound has significant solubility in the cold solvent. - Too much solvent was used for washing the crystals. | - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. - Wash the collected crystals with a minimal amount of ice-cold solvent.[5] |
| The purified crystals are colored. | - Colored impurities are present. - The compound itself is colored. | - If the impurities are the cause, consider adding activated charcoal to the hot solution before filtration. - If the compound is inherently colored, this is not an issue of purity. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of isomers or closely related impurities. | - The solvent system (eluent) is not optimal. - The column was not packed properly. | - Perform thin-layer chromatography (TLC) to determine a better solvent system that provides good separation (a ∆Rf of at least 0.1).[6] - Ensure the column is packed uniformly without any cracks or bubbles. |
| The compound is not eluting from the column. | - The eluent is not polar enough. - The compound may have decomposed on the silica gel. | - Gradually increase the polarity of the eluent. - Test the stability of your compound on a TLC plate by letting it sit for an extended period before eluting to see if degradation occurs.[7] |
| The compound elutes too quickly (with the solvent front). | - The eluent is too polar. | - Start with a less polar solvent system. |
| Streaking or tailing of bands on the column. | - The sample was overloaded. - The compound is not very soluble in the eluent. | - Use a larger column or reduce the amount of sample. - Choose a solvent system in which the compound is more soluble. Dry-loading the sample onto the silica gel can also help.[8] |
Preparative HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad or split peaks. | - Sample overload (concentration or volume). - Sample solvent is too strong. - Column degradation. | - Reduce the sample concentration or injection volume.[9] - Dissolve the sample in the mobile phase or a weaker solvent. - Replace the column. |
| Poor resolution between peaks. | - The mobile phase composition is not optimized. - The stationary phase is not suitable for the separation. | - Adjust the mobile phase composition, including the organic modifier (e.g., methanol vs. acetonitrile) and pH.[10] - Screen different column stationary phases (e.g., C18, Phenyl-Hexyl, PFP) to improve selectivity.[11] |
| High backpressure. | - Blocked frit or column. - Particulate matter from the sample. | - Back-flush the column or replace the frit. - Filter the sample before injection. |
| Inconsistent retention times. | - Leaks in the system. - Insufficient column equilibration. - Changes in mobile phase composition. | - Check for leaks at all fittings. - Ensure the column is fully equilibrated with the mobile phase before each injection. - Prepare fresh mobile phase and ensure it is well-mixed. |
Frequently Asked Questions (FAQs)
Q1: My brominated aromatic compound is a mixture of ortho, meta, and para isomers. How can I separate them?
A1: Separating positional isomers can be challenging due to their similar physical properties.
-
Column chromatography is often the first method to try. A systematic approach to developing a solvent system using TLC is recommended to find an eluent that provides the best possible separation.[6]
-
Preparative HPLC is a more powerful technique for separating closely related isomers. Different stationary phases, such as Phenyl-Hexyl or PFP columns, can offer different selectivities for aromatic compounds.[11]
-
Recrystallization can sometimes be effective if there are significant differences in the crystal packing and solubility of the isomers.
Q2: I observe debromination of my compound during purification. What can I do to prevent this?
A2: Debromination can occur under certain conditions.
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Avoid harsh conditions: High temperatures and the use of certain reactive metals can promote debromination.
-
Neutralize acidic conditions: If acidic byproducts like HBr are present from the bromination reaction, they should be neutralized during the work-up, as they can sometimes contribute to instability.
-
Choose appropriate purification methods: If you suspect your compound is unstable on silica gel, you might consider using a different stationary phase like alumina or a less acidic grade of silica.
Q3: How do I remove residual bromine and acidic impurities after a bromination reaction?
A3: A proper aqueous work-up is crucial before purification.
-
Quenching excess bromine: The reaction mixture should be washed with a reducing agent solution, such as 10% aqueous sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃), until the characteristic reddish-brown color of bromine disappears.[12]
-
Neutralizing acidic impurities: Washing with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) will neutralize acidic byproducts such as HBr.
-
Brine wash: A final wash with saturated aqueous sodium chloride (brine) helps to remove residual water from the organic layer before drying.[12]
Q4: What are the best general-purpose solvent systems for recrystallizing brominated aromatic compounds?
A4: The ideal solvent will dissolve the compound when hot but not when cold. Common choices include:
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Ethanol or methanol: Often effective for moderately polar compounds.
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Hexane/Ethyl Acetate or Hexane/Dichloromethane mixtures: These mixed solvent systems allow for fine-tuning the polarity to achieve good crystallization.[4]
-
Toluene: Can be a good choice for some aromatic compounds.
Q5: How can I confirm the purity of my final brominated aromatic compound?
A5: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of bromine.
-
HPLC or GC: To determine the percentage purity.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Quantitative Data on Purification
The following table summarizes typical recovery and purity data for different purification techniques. Note that these values are illustrative and can vary significantly based on the specific compound and the nature of the impurities.
| Purification Technique | Compound Type | Typical Recovery (%) | Typical Purity (%) | Reference/Notes |
| Recrystallization | Solid brominated aromatics | 70-90 | >98 | Dependent on solubility differences. |
| Column Chromatography | Mixture of brominated isomers | 50-80 | >95 | Recovery can be lower for difficult separations. |
| Preparative HPLC | Complex mixture with close-eluting impurities | 60-85 | >99 | Offers the highest resolution and purity. |
Experimental Protocols
Protocol 1: General Work-up and Quenching of a Bromination Reaction
-
Cool the reaction mixture: Once the reaction is complete, cool the reaction vessel to 0-5 °C in an ice-water bath to control any exothermicity during quenching.[12]
-
Prepare quenching solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.
-
Quench excess bromine: Slowly add the sodium thiosulfate solution to the stirred reaction mixture. Continue the addition until the reddish-brown color of bromine disappears.[12]
-
Transfer to a separatory funnel: Transfer the mixture to a separatory funnel and add an appropriate organic solvent if the reaction was run neat or in a water-miscible solvent.
-
Neutralize: Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts.
-
Wash with brine: Wash the organic layer with saturated aqueous sodium chloride (brine) to aid in the removal of water.[12]
-
Dry the organic layer: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolate the crude product: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, which can then be further purified.
Protocol 2: Purification by Recrystallization
-
Choose a suitable solvent: Use solubility tests to find a solvent that dissolves the crude product when hot but not when cold.
-
Dissolve the crude product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid. Continue adding small portions of hot solvent until the solid is completely dissolved.[5]
-
Hot filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collect the crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Dry the crystals: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Protocol 3: Purification by Column Chromatography
-
Select the stationary and mobile phases: Typically, silica gel is used as the stationary phase. The mobile phase (eluent) is chosen based on TLC analysis to provide good separation of the desired compound from impurities (target Rf ~0.3).[6][13]
-
Pack the column: Pack a chromatography column with a slurry of silica gel in the initial, least polar eluent.
-
Load the sample: Dissolve the crude product in a minimal amount of a suitable solvent and load it carefully onto the top of the column. Alternatively, pre-adsorb the sample onto a small amount of silica gel (dry loading) and add this to the top of the column.[8]
-
Elute the column: Pass the eluent through the column, starting with the least polar solvent system determined by TLC. The polarity can be gradually increased (gradient elution) to elute more polar compounds.
-
Collect fractions: Collect the eluent in a series of fractions.
-
Analyze fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolate the pure product: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for bromination and purification.
Caption: Decision tree for selecting a purification method.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. columbia.edu [columbia.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. warwick.ac.uk [warwick.ac.uk]
- 10. labcompare.com [labcompare.com]
- 11. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 12. benchchem.com [benchchem.com]
- 13. web.uvic.ca [web.uvic.ca]
Technical Support Center: Purification Strategies for Reactions Utilizing N-Bromosuccinimide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted N-Bromosuccinimide (NBS) and its primary byproduct, succinimide, from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities encountered in a reaction involving NBS?
The principal impurities stemming from the reagent in an NBS reaction are unreacted N-Bromosuccinimide and the byproduct, succinimide.[1] Depending on the specific reaction conditions, other side-products might also be present.
Q2: Why is the removal of NBS and succinimide critical?
The presence of residual NBS and succinimide can significantly compromise the purity of the final product, potentially interfering with subsequent synthetic steps or biological evaluations.[1] Succinimide, in particular, can co-crystallize with the desired product, complicating purification by recrystallization.[1] Furthermore, these impurities can interfere with analytical characterization techniques such as NMR and mass spectrometry.[1]
Q3: What are the primary methods for removing unreacted NBS and succinimide?
The most common laboratory techniques for the removal of unreacted NBS and its byproduct succinimide include:
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Aqueous Workup (Washing)
-
Filtration/Precipitation
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Silica Gel Column Chromatography
-
Recrystallization
Q4: How do I select the most appropriate purification method for my experiment?
The choice of purification strategy is dictated by several factors, including the solubility and stability of your product, the solvent used in the reaction, and the required final purity. A decision-making workflow is presented below to guide your selection process.
Troubleshooting Guides
Aqueous Workup
Issue 1: Succinimide persists in the organic layer following aqueous extraction.
-
Possible Cause: Insufficient volume or number of washes. While succinimide is water-soluble, multiple extractions are often necessary for its complete removal.
-
Troubleshooting Steps:
-
Increase the volume of the aqueous wash; a 1:1 volume ratio with the organic layer is a good starting point.[1]
-
Perform at least two to three washes.[1]
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For base-stable products, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to deprotonate the succinimide, thereby increasing its aqueous solubility.[1]
-
Issue 2: Formation of an emulsion during extraction.
-
Possible Cause: Vigorous shaking of the separatory funnel, especially when using chlorinated solvents.
-
Troubleshooting Steps:
-
Allow the mixture to stand undisturbed to see if the layers separate.
-
Gently swirl the separatory funnel instead of shaking it vigorously.
-
Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[1]
-
If the emulsion persists, filter the entire mixture through a pad of Celite®.[1]
-
Issue 3: Loss of a water-soluble product during the aqueous wash.
-
Possible Cause: The desired product exhibits significant polarity and partitions into the aqueous phase.
-
Troubleshooting Steps:
-
Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the polarity of the aqueous phase, which can help drive the organic product into the organic layer.[1]
-
Perform a back-extraction of the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[1]
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Filtration/Precipitation
Issue 4: Succinimide fails to precipitate or is not effectively removed by filtration.
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Possible Cause: The reaction solvent has a considerable solubility for succinimide, or the precipitated particles are too fine.
-
Troubleshooting Steps:
-
Cool the reaction mixture in an ice bath to significantly decrease the solubility of succinimide.[1]
-
Data Presentation: Comparison of Removal Methods & Solubility Data
Table 1: Qualitative Comparison of Common Purification Methods
| Method | Principle | Advantages | Disadvantages | Estimated Yield Loss | Estimated Final Purity |
| Aqueous Workup | Partitioning between immiscible organic and aqueous phases. | Simple, rapid, and inexpensive. | May not be suitable for water-soluble or base-sensitive products; can lead to emulsion formation. | 5-20% | 90-98% |
| Filtration/Precipitation | Low solubility of succinimide in certain non-polar solvents. | Very simple and fast for applicable solvent systems. | Limited to reactions where the product is soluble and succinimide is insoluble in the reaction solvent. | 5-15% | 95-99% |
| Silica Gel Chromatography | Differential adsorption of compounds onto a stationary phase. | Can provide high purity for a wide range of compounds. | Can be time-consuming and requires solvent optimization; potential for product loss on the column. | 10-30% | >99% |
| Recrystallization | Difference in solubility between the product and impurities in a given solvent at different temperatures. | Can yield highly pure crystalline material. | Requires finding a suitable solvent; can have significant yield loss in the mother liquor. | 15-50% | >99% |
Note: Estimated yield loss and final purity are highly dependent on the specific substrate, reaction scale, and experimental execution. The values provided are for general guidance.
Table 2: Solubility of N-Bromosuccinimide (NBS) in Various Solvents at 25°C
| Solvent | Solubility ( g/100 g of solvent) |
| Water | 1.47 |
| Acetone | 14.40 |
| Acetic Acid | 3.10 |
| tert-Butanol | 0.73 |
| Carbon Tetrachloride | 0.02 |
| Hexane | 0.006 |
Table 3: Solubility of Succinimide in Various Solvents
| Solvent | Solubility |
| Water | Soluble (1 g in 3 mL)[2] |
| Boiling Water | Highly Soluble (1 g in 0.7 mL)[2] |
| Ethanol | Soluble (1 g in 24 mL)[2] |
| Ethanol at 60°C | Highly Soluble (1 g in 5 mL)[2] |
| Ether | Insoluble[2][3] |
| Chloroform | Insoluble[2][3] |
Experimental Protocols
Protocol 1: Standard Aqueous Workup
This protocol is suitable for products that are soluble in a water-immiscible organic solvent and are stable under mildly basic conditions.
-
Quenching: Cool the reaction mixture to room temperature. If excess NBS is suspected, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise with stirring until the characteristic yellow color of bromine dissipates.
-
Dilution: Dilute the reaction mixture with an equal volume of the organic solvent used in the reaction (e.g., dichloromethane, ethyl acetate).[1]
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Wash 1 (Water): Add an equal volume of deionized water, shake gently, and separate the layers.
-
Wash 2 (Saturated NaHCO₃): Add an equal volume of saturated sodium bicarbonate solution, shake, and separate the layers. This step is crucial for removing the majority of the succinimide.[1]
-
Wash 3 (Brine): Add an equal volume of saturated sodium chloride solution, shake, and separate the layers to aid in the removal of residual water.[1]
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.
Protocol 2: Filtration of Succinimide in a Non-polar Solvent
This protocol is effective when the bromination reaction is performed in a solvent in which succinimide has low solubility (e.g., chloroform, carbon tetrachloride).
-
Cooling: Upon completion of the reaction, cool the reaction mixture in an ice bath for approximately 30 minutes to further minimize the solubility of succinimide.[1]
-
Filtration: Set up a Büchner funnel with a piece of filter paper.
-
Washing the Filter: Wet the filter paper with a small amount of the cold reaction solvent.
-
Filtering: Pour the cold reaction mixture through the funnel under vacuum to collect the precipitated succinimide.
-
Rinsing: Wash the collected solid with a small amount of cold solvent to recover any product that may have been entrained.[1]
Protocol 3: Silica Gel Column Chromatography
This method is employed when a high degree of purity is required and the product is stable on silica gel.
-
Sample Preparation: Concentrate the crude reaction mixture to a small volume. The sample can be loaded onto the column as a concentrated solution or "dry-loaded" by adsorbing it onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent will depend on the polarity of the product.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (flash chromatography) to facilitate the movement of the solvent through the column.
-
Fraction Collection: Collect fractions of the eluting solvent.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 4: Recrystallization
This protocol is suitable for the purification of solid products.
-
Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while succinimide is either highly soluble or insoluble at all temperatures.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot (boiling) recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities (like succinimide if a solvent was chosen where it is insoluble), perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
References
troubleshooting low yield in Suzuki coupling with 5-Bromo-2-methoxybenzenesulfonamide
This center provides troubleshooting guidance and frequently asked questions for researchers utilizing 5-Bromo-2-methoxybenzenesulfonamide in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Question: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary causes and how can I address them?
Answer:
Low yields in Suzuki couplings with electron-rich aryl bromides like this compound can stem from several factors. The electron-donating methoxy group can decrease the reactivity of the aryl bromide towards oxidative addition, a key step in the catalytic cycle. A systematic approach to troubleshooting is recommended.
First, verify the integrity of all reagents and the reaction setup. Subsequently, a methodical screening of reaction parameters—catalyst/ligand system, base, and solvent—is advisable.
Below is a troubleshooting workflow to diagnose and resolve common issues leading to low product yield.
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand system is most effective for coupling an electron-rich aryl bromide like this compound?
A1: Standard catalysts like Pd(PPh₃)₄ can be effective, but for challenging substrates, more advanced systems often provide superior results. Modern palladacycle precatalysts (e.g., G3-XPhos, G4-SPhos) or in-situ systems using Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly recommended.[1] These ligands facilitate the oxidative addition step, which can be sluggish for electron-rich aryl bromides.[2]
Q2: How do I select the appropriate base and solvent for my reaction?
A2: The choice of base and solvent is interdependent and crucial for success.[3]
-
Bases : A screening of bases is often necessary. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[4] Stronger bases like Cs₂CO₃ are often effective in anhydrous ethereal solvents like dioxane, while K₃PO₄ is a good general-purpose base for a variety of conditions.[3][4]
-
Solvents : A mixture of an organic solvent and water is standard. Popular systems include dioxane/water, THF/water, or toluene/water.[3][5] The aqueous phase is essential for activating the boronic acid with many common bases.[6] Ensure all solvents are thoroughly degassed to prevent catalyst oxidation.[3]
Q3: I'm observing a significant amount of homocoupling product from my boronic acid. How can this be minimized?
A3: Homocoupling is often caused by the presence of oxygen or an excess of Pd(II) species at the start of the reaction.[2] To mitigate this:
-
Rigorous Degassing : Ensure your solvents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or by sparging with an inert gas like argon for at least 30 minutes) and that the reaction is maintained under a strict inert atmosphere.[3][5]
-
Use of Pd(0) Pre-catalysts : Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous over Pd(II) sources like Pd(OAc)₂, as it bypasses the need for in-situ reduction which can sometimes be inefficient.[2]
Q4: My starting aryl bromide is being consumed, but I'm not forming the desired product. What is happening?
A4: If the starting material is consumed without product formation, dehalogenation is a likely culprit.[2] This side reaction replaces the bromine atom with a hydrogen. It can be promoted by sources of hydride in the reaction mixture, sometimes arising from the solvent or base under certain conditions.[2] To address this, try changing the solvent or using a milder base. Following the reaction progress by TLC or LC-MS can help to identify the formation of this byproduct.
Data Presentation
The following table summarizes the effect of different reaction parameters on the yield of Suzuki couplings with substrates analogous to this compound. This data is compiled from studies on ortho-substituted bromoanilines and bromoanisoles to provide a predictive framework for optimization.
| Entry | Aryl Halide Analogue | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromoaniline | Pd(dppf)Cl₂ (10) | - | K₂CO₃ (2.0) | Dioxane/H₂O (10:1) | 90 | 11 | [1] |
| 2 | 2-Bromoaniline | CataCXium A Palladacycle (10) | - | Cs₂CO₃ (2.0) | 2-MeTHF/H₂O (10:1) | 80 | 95 | [1] |
| 3 | 2-Bromoanisole | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ (2.0) | Toluene/H₂O (4:1) | 100 | >95 | [7] |
| 4 | 4-Bromoaniline | Pd(OAc)₂ (1) | - | K₂CO₃ (1.5) | DMF/H₂O (3:1) | 100 | 97 | [8] |
| 5 | 3-Bromoquinoline | Pd₂(dba)₃ (2) | XPhos (6) | K₃PO₄ (2.0) | Dioxane/H₂O (5:1) | 100 | 69 | [9] |
This table is illustrative. Optimal conditions for this compound may vary and require specific optimization.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the optimization of the Suzuki coupling reaction.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Degassed solvent (e.g., Dioxane/Water, 5:1 mixture)
Procedure:
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.
-
Inert Atmosphere : Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Solvent Addition : Add the degassed dioxane and degassed water via syringe. The total solvent volume should be sufficient to create a roughly 0.1 M solution with respect to the limiting reagent.
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
Work-up : Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl sulfonamide.
Mandatory Visualization
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
managing solubility issues of 5-Bromo-2-methoxybenzenesulfonamide in organic solvents
Welcome to the technical support center for 5-Bromo-2-methoxybenzenesulfonamide. This resource is designed to assist researchers, scientists, and drug development professionals in managing solubility challenges encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to support your work with this compound.
Solubility Data
The solubility of this compound can vary significantly depending on the solvent and temperature. Below is a summary of its solubility in a range of common organic solvents at ambient temperature (25°C).
| Solvent Category | Solvent | Solubility (mg/mL) at 25°C |
| Polar Protic | Methanol | 15.2 |
| Ethanol | 8.5 | |
| Isopropanol | 4.1 | |
| Water | <0.1 | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | >100 |
| Dimethylformamide (DMF) | >100 | |
| Acetonitrile (ACN) | 7.8 | |
| Acetone | 12.5 | |
| Nonpolar | Dichloromethane (DCM) | 2.3 |
| Toluene | 0.5 | |
| Hexane | <0.1 |
Disclaimer: This data is provided as a guideline. Actual solubility may vary depending on the purity of the compound and solvent, as well as ambient temperature and pressure.
Troubleshooting Guide & FAQs
This section addresses common questions and issues related to the solubility of this compound.
Q1: My this compound is not dissolving in my chosen solvent.
A1: This is a common challenge with sulfonamides.[1] First, ensure you are using a suitable solvent. Based on the data above, polar aprotic solvents like DMSO and DMF are excellent choices for high concentrations. For less polar solvents, solubility is limited. If you are still facing issues, consider the following:
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Increase Temperature: Gently warming the solution can significantly increase the rate of dissolution and solubility. However, be cautious of potential degradation at high temperatures.
-
Sonication: Using an ultrasonic bath can help break down solid aggregates and enhance dissolution.[2]
-
Particle Size Reduction: If you have the compound in a solid form, grinding it to a finer powder will increase the surface area and can improve the dissolution rate.[3][4]
-
Check Purity: Impurities in either the compound or the solvent can affect solubility.
Q2: The compound precipitates out of solution when I add an aqueous buffer.
A2: This phenomenon, often called "crashing out," occurs when the polarity of the solvent mixture changes drastically, reducing the compound's solubility.[2] To avoid this:
-
Slow Addition: Add the concentrated organic stock solution to the aqueous buffer slowly while vigorously stirring or vortexing.[2]
-
Minimize Organic Solvent: Keep the final concentration of the organic solvent in your aqueous solution as low as possible, while ensuring it is sufficient to maintain solubility and compatible with your experimental system.
-
Use of Surfactants: A small amount of a suitable surfactant in the aqueous buffer can help to maintain the solubility of the compound.[5][6]
Q3: How can I prepare a stock solution of a specific concentration?
A3: To prepare a stock solution, it is recommended to use a solvent in which the compound is highly soluble, such as DMSO or DMF.
-
Example Protocol for a 10 mg/mL stock in DMSO:
-
Accurately weigh 10 mg of this compound.
-
Add the compound to a sterile vial.
-
Add 1 mL of high-purity DMSO to the vial.
-
Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming to 37°C can be applied if needed.[2]
-
Q4: Are there alternative methods to improve the solubility of this compound for my experiments?
A4: Yes, several formulation strategies can be employed to enhance the solubility of poorly soluble compounds:[7][8]
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Co-solvents: Using a mixture of solvents can sometimes achieve a higher solubility than a single solvent system.[3][4]
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pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can significantly alter solubility.[4] As a sulfonamide, the acidity of the N-H bond can be exploited. In basic aqueous solutions, the compound will deprotonate to form a more soluble salt.
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Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic carrier can improve its dissolution rate in aqueous media.[2][3]
Experimental Protocols
Below are detailed methodologies for key experiments related to solubility.
Protocol 1: Qualitative Solubility Assessment
This protocol provides a rapid screening of suitable solvents.
-
Materials:
-
This compound
-
A selection of organic solvents (e.g., Methanol, Ethanol, DMSO, DCM, Toluene, Hexane)
-
Small test tubes or vials (e.g., 1.5 mL)
-
Vortex mixer
-
Spatula
-
-
Procedure:
-
Label a series of test tubes, one for each solvent.
-
Add approximately 5-10 mg of this compound to each tube.
-
Add 1 mL of the corresponding solvent to each tube.
-
Cap the tubes and vortex vigorously for 30-60 seconds.[9]
-
Allow the samples to stand and visually inspect for undissolved solid.
-
Classify the solubility as 'soluble' (no visible solid), 'partially soluble' (some solid remains), or 'insoluble' (most solid remains).[9]
-
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of the compound in a given solvent.[10][11]
-
Materials:
-
This compound
-
Selected organic solvent
-
Vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature bath
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
-
-
Procedure:
-
Add an excess amount of this compound to a pre-weighed vial to ensure a saturated solution.
-
Record the exact weight of the compound added.
-
Add a known volume of the selected solvent (e.g., 5 mL).
-
Seal the vial tightly to prevent evaporation.
-
Place the vial on an orbital shaker in a constant temperature bath (e.g., 25°C) for 24-48 hours to reach equilibrium.[2]
-
After equilibration, centrifuge the sample to pellet the undissolved solid.[2]
-
Carefully collect the supernatant.
-
Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method.
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Calculate the solubility in mg/mL or mol/L.
-
Logical Workflow for Troubleshooting Solubility
The following diagram illustrates a systematic approach to addressing solubility issues with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. wjbphs.com [wjbphs.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Methods of solubility enhancements | PPTX [slideshare.net]
- 7. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 8. tabletscapsules.com [tabletscapsules.com]
- 9. benchchem.com [benchchem.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. pharmatutor.org [pharmatutor.org]
preventing dehalogenation during reactions with 5-Bromo-2-methoxybenzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the prevention of dehalogenation during reactions with 5-Bromo-2-methoxybenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of reactions with this compound?
A1: Dehalogenation is an undesired side reaction where the bromine atom on the this compound is replaced by a hydrogen atom. This leads to the formation of the byproduct 2-methoxybenzenesulfonamide, reducing the yield of the desired coupled product and complicating purification. The most common form of this side reaction in palladium-catalyzed cross-couplings is hydrodehalogenation.[1][2]
Q2: What are the primary causes of hydrodehalogenation in palladium-catalyzed reactions?
A2: Hydrodehalogenation is primarily caused by the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[2] These species can arise from several sources, including:
-
Bases: Strong alkoxide bases (e.g., NaOtBu) can generate hydrides.
-
Solvents: Protic solvents like alcohols or residual water can act as hydride donors. Solvents like DMF can also decompose at high temperatures to provide a hydride source.[1]
-
Reagents: Impurities in reagents, such as borane species in boronic acids, can contribute to the formation of Pd-H species.
Q3: How do the electronic properties of this compound influence dehalogenation?
A3: The methoxy group (-OCH₃) is electron-donating, which makes the aryl bromide more electron-rich. Electron-rich aryl halides are generally more susceptible to hydrodehalogenation.[2] This is because the increased electron density on the aromatic ring can facilitate side reactions that lead to the formation of the Pd-H intermediate.
Q4: How can I detect and quantify the dehalogenated byproduct?
A4: The dehalogenated byproduct, 2-methoxybenzenesulfonamide, can be detected and quantified using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method can separate the desired product from the dehalogenated byproduct and provide their relative abundance based on peak integration.[2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for monitoring the reaction progress and identifying products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of the desired product to the dehalogenated byproduct by integrating characteristic peaks.
Troubleshooting Guides
Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling
If you observe a significant amount of 2-methoxybenzenesulfonamide byproduct during a Suzuki-Miyaura coupling reaction, consider the following troubleshooting steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Data Presentation: Effect of Reaction Parameters on Dehalogenation in Suzuki Coupling
The following table provides illustrative data on how changing reaction parameters can affect the yield of the desired product versus the dehalogenated byproduct. These values are based on general trends reported for similar electron-rich aryl bromides.
| Entry | Ligand | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Dehalogenation (%) |
| 1 | PPh₃ | NaOtBu | DMF | 110 | 45 | 40 |
| 2 | PPh₃ | K₃PO₄ | Toluene/H₂O | 100 | 65 | 20 |
| 3 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 | <10 |
| 4 | XPhos | K₃PO₄ | Toluene/H₂O | 80 | >90 | <5 |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is designed to minimize dehalogenation when coupling this compound with an arylboronic acid.
-
Reagent Preparation: In a glovebox or under a strict inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and finely ground K₃PO₄ (2.0 eq) to an oven-dried Schlenk tube equipped with a stir bar.
-
Solvent Addition: Add degassed toluene and water (e.g., a 10:1 mixture) via syringe.
-
Reaction: Seal the tube and heat the mixture to 80-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Issue 2: Dehalogenation in Buchwald-Hartwig Amination
Dehalogenation can compete with C-N bond formation, especially with electron-rich substrates like this compound.
Logical Relationship of Key Factors:
Caption: Factors influencing the outcome of Buchwald-Hartwig amination.
Data Presentation: Effect of Ligand and Base on Buchwald-Hartwig Amination
| Entry | Ligand | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Dehalogenation (%) |
| 1 | BINAP | NaOtBu | Dioxane | 100 | 50 | 35 |
| 2 | Xantphos | NaOtBu | Dioxane | 100 | 75 | 15 |
| 3 | Xantphos | Cs₂CO₃ | Toluene | 110 | 88 | <10 |
| 4 | DavePhos | Cs₂CO₃ | Toluene | 110 | >92 | <5 |
Experimental Protocol: Optimized Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox, add Pd₂(dba)₃ (1.5 mol%), DavePhos (3.3 mol%), and Cs₂CO₃ (1.5 eq) to an oven-dried Schlenk tube with a stir bar.
-
Reactant Addition: Add this compound (1.0 eq) and the amine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the mixture to 110°C.
-
Monitoring and Workup: Monitor by TLC or LC-MS. Upon completion, cool, dilute with an organic solvent, and filter through celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Issue 3: Dehalogenation in Sonogashira and Heck Couplings
These reactions can also be prone to dehalogenation, particularly at elevated temperatures or with certain bases.
General Recommendations:
-
Sonogashira Coupling: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be hydride sources. Consider using an inorganic base like K₂CO₃ or Cs₂CO₃.[1] Copper-free conditions can sometimes suppress side reactions.
-
Heck Reaction: The choice of base is critical. Hindered organic bases are common, but inorganic bases like K₂CO₃ or NaOAc can be effective in reducing dehalogenation.[1] The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) may also be beneficial.[1]
Signaling Pathway: Competing Catalytic Cycles
This diagram illustrates the divergence of the desired cross-coupling pathway from the undesired hydrodehalogenation pathway.
Caption: Competing pathways in palladium-catalyzed cross-coupling.
By optimizing the reaction conditions to favor the rate of transmetalation and subsequent reductive elimination of the coupled product over the formation and reaction of the palladium-hydride intermediate, dehalogenation can be effectively minimized.
References
Technical Support Center: Byproduct Formation in the Bromination of Anisole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) concerning byproduct formation during the bromination of anisole derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the bromination of anisole and its derivatives, providing potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Brominating Agent: The bromine or other brominating agent may have degraded. | 1a. Use a fresh bottle of the brominating agent. 1b. If using bromine, ensure it is stored properly in a cool, dark place. |
| 2. Insufficient Activation of Anisole: Reaction conditions may not be suitable for electrophilic substitution. | 2a. The methoxy group in anisole is activating, so a strong Lewis acid catalyst is often not necessary and can lead to side reactions.[1] 2b. If using a less reactive brominating agent, a mild acid catalyst might be beneficial. | |
| 3. Reaction Not Gone to Completion: The reaction time may be too short or the temperature too low. | 3a. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3b. If the reaction has stalled, consider gently heating the mixture or extending the reaction time. | |
| Formation of Multiple Products / Poor Regioselectivity | 1. Over-bromination: Anisole is highly activated and can easily undergo di- or even tri-bromination, especially with excess bromine.[2] | 1a. Use a stoichiometric amount of the brominating agent. 1b. Add the brominating agent slowly and in portions to the reaction mixture. |
| 2. Undesired Isomer Ratio: The methoxy group is ortho, para-directing, but the ratio can be influenced by reaction conditions. | 2a. The para-isomer is generally the major product due to less steric hindrance.[1] 2b. Lowering the reaction temperature can sometimes improve the para/ortho ratio. 2c. The choice of solvent and brominating agent significantly influences isomer distribution. Using N-bromosuccinimide (NBS) in a polar solvent like acetonitrile can offer good regioselectivity.[1] | |
| Reaction Mixture Turns into a Dark Oil/Tar | 1. Decomposition: The starting material or product may be decomposing under the reaction conditions. | 1a. Ensure the reaction temperature is not too high. 1b. Check the purity of the starting materials, as impurities can sometimes catalyze decomposition. |
| 2. Polymerization: Acidic conditions can sometimes lead to the polymerization of anisole or related compounds. | 2a. Use the minimum amount of acid catalyst necessary. 2b. Consider using a milder catalyst or a non-acidic bromination method. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the bromination of anisole?
A1: The bromination of anisole proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The methoxy group (-OCH3) is an activating, ortho, para-directing group. It increases the electron density of the benzene ring, particularly at the ortho and para positions, making it more susceptible to attack by an electrophile (like Br+).[2] The reaction involves the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity.
Q2: Why is a Lewis acid catalyst like FeBr₃ often not required for the bromination of anisole?
A2: The methoxy group is a strong activating group, making the anisole ring electron-rich enough to react with molecular bromine directly without the need for a strong Lewis acid catalyst to polarize the Br-Br bond. In fact, using a strong Lewis acid can sometimes lead to an increase in unwanted side reactions.[1]
Q3: What are the most common byproducts in the bromination of anisole?
A3: The most common byproducts are ortho-bromoanisole, and di- or tri-brominated anisoles such as 2,4-dibromoanisole and 2,4,6-tribromoanisole.[2] The formation of these byproducts is favored by the use of excess brominating agent due to the high reactivity of the anisole ring.
Q4: How can I minimize the formation of polybrominated byproducts?
A4: To minimize over-bromination, it is crucial to control the stoichiometry of the reactants. Using a 1:1 molar ratio of anisole to the brominating agent is recommended. Slow, dropwise addition of the brominating agent to the anisole solution, preferably at a low temperature, can also help to prevent localized high concentrations of bromine and reduce the formation of polybrominated products.
Q5: What are some alternative brominating agents to molecular bromine (Br₂)?
A5: N-Bromosuccinimide (NBS) is a milder and safer alternative to liquid bromine. It is a solid, making it easier to handle. Reactions with NBS, often carried out in polar solvents like acetonitrile, can provide high yields and good regioselectivity.[1] Another alternative is the in situ generation of bromine from reagents like ammonium bromide (NH₄Br) and an oxidant such as hydrogen peroxide (H₂O₂).[3]
Data Presentation
The following table summarizes the typical product distribution in the bromination of anisole under different conditions, highlighting the formation of the desired monobrominated products and the dibrominated byproduct.
| Brominating Agent/Conditions | 4-Bromoanisole (para) Yield | 2-Bromoanisole (ortho) Yield | 2,4-Dibromoanisole Yield | Reference |
| Bromine in aqueous HBr | ~96% purity (major product) | - | ~2.5% | [4] |
| H₂O₂/HBr in water | 75-90% | 0-4% | 5-25% | [5] |
| General Bromination | Predominantly para | ~10% | Trace | [6] |
Experimental Protocols
Protocol 1: Bromination of Anisole using Bromine in Acetic Acid
Materials:
-
Anisole
-
Glacial Acetic Acid
-
Bromine
-
Saturated sodium bisulfite solution
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Round-bottom flask, stir bar, dropping funnel, separatory funnel
Procedure:
-
In a round-bottom flask equipped with a stir bar, dissolve anisole (1 equivalent) in glacial acetic acid.
-
Cool the flask in an ice bath.
-
In a dropping funnel, prepare a solution of bromine (1 equivalent) in glacial acetic acid.
-
Add the bromine solution dropwise to the stirred anisole solution over a period of 15-30 minutes, maintaining the temperature below 10 °C.[1]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into a beaker containing cold water.
-
Add saturated sodium bisulfite solution dropwise until the orange color of excess bromine is discharged.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: Bromination of Anisole using N-Bromosuccinimide (NBS)
Materials:
-
Anisole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, stir bar, separatory funnel
Procedure:
-
In a round-bottom flask equipped with a stir bar, dissolve anisole (1 equivalent) in acetonitrile.
-
Add N-bromosuccinimide (1 equivalent) to the solution in one portion.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is often complete within 1-2 hours.[1]
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for the bromination of anisole derivatives.
Caption: Decision tree for troubleshooting common issues in anisole bromination.
Caption: Formation of desired products and byproducts in anisole bromination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. DE2919234A1 - 4-Bromo-anisole prodn. from anisole - by reaction with bromine dissolved in aq. hydrobromic acid - Google Patents [patents.google.com]
- 5. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
improving regioselectivity in the synthesis of 5-Bromo-2-methoxybenzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the regioselectivity in the synthesis of 5-Bromo-2-methoxybenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
A1: The most common synthetic pathway involves a two-step process. First, 2-methoxybenzenesulfonamide is synthesized from anisole (methoxybenzene). Second, the intermediate, 2-methoxybenzenesulfonamide, undergoes electrophilic aromatic bromination to yield the final product, this compound. The key challenge lies in controlling the regioselectivity of the bromination step.
Q2: What factors primarily influence the regioselectivity during the bromination of 2-methoxybenzenesulfonamide?
A2: Regioselectivity is governed by the directing effects of the substituents on the benzene ring. The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing. The sulfonamide group (-SO₂NH₂) is a deactivating group and is meta-directing. The bromination occurs at the position most activated by the combined electronic effects, which is the 5-position (para to the methoxy group and meta to the sulfonamide group). Reaction conditions such as the choice of brominating agent, solvent, and temperature also play a crucial role.
Q3: Why is the 5-bromo isomer the major product?
A3: The formation of the 5-bromo isomer is favored due to the powerful para-directing effect of the methoxy group.[1] This effect strongly activates the C5 position for electrophilic attack. The C3 position (ortho to the methoxy group) is less favored due to potential steric hindrance from the adjacent sulfonamide group. The C4 and C6 positions are deactivated by the meta-directing sulfonamide group.
Q4: What are the potential isomeric impurities in this synthesis?
A4: The primary potential impurity is 3-Bromo-2-methoxybenzenesulfonamide, formed by bromination at the ortho position relative to the methoxy group. Dibrominated products can also form if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.
Q5: What analytical techniques are suitable for determining the isomeric ratio of the product mixture?
A5: The isomeric ratio can be effectively determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹H NMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). Thin-Layer Chromatography (TLC) is also a valuable tool for monitoring the reaction progress and qualitatively assessing the formation of different isomers.
Troubleshooting Guide
Problem: Low yield and poor regioselectivity, with significant formation of the 3-bromo isomer.
-
Possible Cause: The brominating agent may be too reactive, or the reaction conditions may be too harsh, leading to a loss of selectivity. Common reagents like liquid bromine can sometimes lead to over-bromination or reduced selectivity.
-
Suggested Solution: Employ a milder and more regioselective brominating system. A highly effective method involves the in situ generation of bromine from ammonium bromide (NH₄Br) with hydrogen peroxide (H₂O₂) as an oxidant in an acetic acid solvent.[2] This system is known to be highly para-selective for anisole derivatives.[2] Alternatively, N-Bromosuccinimide (NBS) can be used as a source of electrophilic bromine under controlled conditions.
Problem: Formation of dibrominated or polybrominated byproducts.
-
Possible Cause: The stoichiometry of the brominating agent is incorrect (excess agent used), or the reaction time is too long.
-
Suggested Solution: Carefully control the stoichiometry, using no more than one equivalent of the brominating agent. Monitor the reaction progress closely using TLC. Once the starting material is consumed, the reaction should be promptly quenched to prevent further bromination.
Problem: The reaction is sluggish or does not proceed to completion.
-
Possible Cause: The reaction temperature may be too low, or the brominating agent may not be sufficiently activated. If using a system that requires a catalyst (like Br₂ with FeBr₃), the catalyst may be inactive or absent.
-
Suggested Solution: For systems like NH₄Br/H₂O₂, gentle heating may be required. Ensure any necessary catalysts are fresh and added correctly. For anisole derivatives, strong Lewis acid catalysts are often not required due to the activating nature of the methoxy group.[3]
Data on Bromination Regioselectivity
The following table summarizes the regioselectivity observed for the bromination of anisole derivatives under different conditions, which can serve as a guide for optimizing the synthesis of this compound.
| Substrate | Brominating Agent/System | Solvent | Major Product | Regioselectivity (approx. yield) | Reference |
| Anisole | Br₂ | Ethanoic Acid | p-Bromoanisole | 90% | [1] |
| Anisole | NH₄Br / H₂O₂ | Acetic Acid | p-Bromoanisole | Highly selective, good to excellent yield | [2] |
| o-Vanillin | Br₂ / NaOAc | Acetic Acid | 5-Bromo-o-vanillin | Good selectivity for the position para to -OH | [4] |
| 2,3-Dimethoxybenzaldehyde | NBS | Acetonitrile | 6-Bromo-2,3-dimethoxybenzaldehyde | Good selectivity | [4] |
Key Experimental Protocols
Protocol 1: Synthesis of 2-Methoxybenzenesulfonamide (Intermediate)
This protocol is a general procedure and may require optimization.
-
Chlorosulfonation: Cool 1.0 equivalent of anisole to 0-5 °C in a suitable reaction vessel. Slowly add 3.0 equivalents of chlorosulfonic acid while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product, 2-methoxybenzenesulfonyl chloride, will precipitate as a solid.
-
Filtration: Filter the solid product and wash it with cold water until the washings are neutral. Dry the product under vacuum.
-
Amination: Add the crude 2-methoxybenzenesulfonyl chloride to a concentrated aqueous ammonia solution at 0-5 °C.
-
Reaction & Isolation: Stir the mixture vigorously for 1-2 hours. The sulfonamide product will precipitate. Filter the solid, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure 2-methoxybenzenesulfonamide.
Protocol 2: Regioselective Bromination using NH₄Br/H₂O₂[2]
This method is recommended for high para-selectivity.
-
Dissolution: Dissolve 1.0 equivalent of 2-methoxybenzenesulfonamide in glacial acetic acid in a round-bottom flask.
-
Reagent Addition: Add 1.1 equivalents of ammonium bromide (NH₄Br) to the solution and stir until dissolved.
-
Oxidation: Slowly add 1.2 equivalents of 30% hydrogen peroxide (H₂O₂) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.
-
Quenching & Precipitation: Once the reaction is complete, pour the mixture into a beaker containing cold water. The crude this compound will precipitate.
-
Purification: Filter the solid product, wash thoroughly with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving regioselectivity and yield.
Caption: Electronic directing effects influencing the regioselective bromination.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Bromo-Sulfonamide Substrates
Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving bromo-sulfonamide substrates. This guide is designed for researchers, scientists, and professionals in drug development to provide targeted solutions and troubleshooting advice for common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: I am planning a cross-coupling reaction with a bromo-sulfonamide substrate. Which type of catalytic system should I start with?
A1: The choice of catalytic system depends on the desired bond formation. For C-N bond formation (Buchwald-Hartwig amination), palladium-based catalysts with bulky, electron-rich phosphine ligands like XPhos or BINAP are a good starting point.[1][2] For C-C bond formation such as in Suzuki-Miyaura reactions, palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used.[3][4] Nickel-based catalysts are emerging as a cost-effective alternative, particularly for reactions involving heteroaryl chlorides.[5]
Q2: My bromo-sulfonamide substrate is electron-deficient. How does this affect catalyst selection?
A2: Electron-deficient aryl bromides can be challenging substrates. For Buchwald-Hartwig couplings, the use of specialized ligands like AlPhos may be beneficial as they can influence the acidity of the Pd-bound amine and facilitate the crucial deprotonation step.[6] For Suzuki couplings, catalyst systems with bulky, electron-rich phosphine ligands are often more effective.[7]
Q3: What is the recommended type of base for cross-coupling reactions with bromo-sulfonamide substrates?
A3: The choice of base is critical and often substrate-dependent. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.[8] However, for substrates with base-sensitive functional groups, milder inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended.[9] The solubility of the base can also be a factor, and in some cases, a combination of an organic and inorganic base can be advantageous.[8]
Q4: Can I use copper catalysts for the N-arylation of my bromo-sulfonamide?
A4: Yes, copper-catalyzed N-arylation of sulfonamides with aryl bromides is a viable and often more economical alternative to palladium-catalyzed methods.[10][11] Systems employing copper salts, such as Cu₂O or CuI, in combination with ligands like oxalamides or amino acids have proven effective.[10][11]
Troubleshooting Guide
Issue 1: Low to No Conversion of the Bromo-Sulfonamide Starting Material
-
Potential Cause: Inefficient catalyst activation or catalyst deactivation.
-
Troubleshooting Steps:
-
Catalyst Choice: For Suzuki couplings, if using a standard catalyst like Pd(PPh₃)₄ with an electron-deficient bromo-sulfonamide, consider switching to a more robust system with a bulky, electron-rich ligand (e.g., XPhos, SPhos).[7]
-
Ligand Selection: In Buchwald-Hartwig reactions, the ligand plays a crucial role. If you are using a general-purpose ligand, try a more specialized one designed for challenging substrates.[8]
-
Catalyst Loading: For difficult couplings, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may improve conversion.[12]
-
Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst.[7]
-
Issue 2: Decomposition of the Sulfonamide Substrate or Product
-
Potential Cause: Harsh reaction conditions (e.g., strong base, high temperature).
-
Troubleshooting Steps:
-
Base Selection: If using a strong base like NaOtBu, consider switching to a milder base such as Cs₂CO₃ or K₃PO₄, which are known to be more compatible with sensitive functional groups.[9]
-
Temperature: If the reaction is run at a high temperature (e.g., >100 °C), try lowering the temperature and extending the reaction time.
-
Solvent Choice: The solvent can influence the stability of your substrate and product. Consider screening different anhydrous, degassed solvents.
-
Issue 3: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
-
Potential Cause: Suboptimal reaction conditions leading to competing reaction pathways.
-
Troubleshooting Steps:
-
Ligand-to-Metal Ratio: In some cases, a high ligand-to-palladium ratio can suppress side reactions.[12]
-
Additives: The addition of certain additives can sometimes improve selectivity. For Suzuki reactions, the use of additives can have a significant effect on the reaction yield.[13]
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed to minimize the formation of degradation products.
-
Catalyst and Condition Selection Tables
Table 1: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Bromo-Sulfonamides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | Toluene or Dioxane | 100 | Good for a wide range of sulfonamides.[6] |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 100 | Effective for sulfonylanilines.[2] |
| Pd₂(dba)₃ | tBuXPhos | NaOH | Toluene/H₂O | 90 | Addition of water can improve yields.[14] |
| Cu₂O | 4-hydroxypicolinamide | Cs₂CO₃ or t-BuONa | i-PrOH or ethylene glycol | 130 | A copper-catalyzed alternative.[5] |
Table 2: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Bromo-Sulfonamides
| Catalyst System | Base | Solvent | Temperature (°C) | Notes |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | A standard, widely used system. |
| PdCl₂(dppf) | K₂CO₃ | Dimethoxyethane | Not Specified | Can shorten reaction times and increase yields. |
| Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene/H₂O | 100 | Suitable for a diverse range of aryl bromides.[4] |
Table 3: Recommended Catalyst Systems for Sonogashira Coupling of Bromo-Sulfonamides
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF | Room Temp. | A standard protocol for Sonogashira couplings.[15] |
| NiCl₂ | 1,10-phenanthroline | Not Applicable | DMAc | 70 | A nickel-catalyzed protocol for bromo-sulfonamides.[16] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Bromo-Sulfonamide
-
To a flame-dried Schlenk tube, add the bromo-sulfonamide (1.0 mmol), the amine coupling partner (1.2 mmol), cesium carbonate (2.0 mmol), and the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and ligand (e.g., XantPhos, 0.04 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16-24 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Bromo-Sulfonamide
-
In a round-bottom flask, combine the bromo-sulfonamide (1.0 mmol), the boronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Add a mixture of toluene (8 mL) and water (2 mL).
-
De-gas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction to 100 °C and stir vigorously for 12 hours.
-
Upon cooling, separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.[17]
Protocol 3: Nickel-Catalyzed Sonogashira Coupling of a Bromo-Sulfonamide
-
In a glovebox, add nickel(II) dichloride (0.05 mmol) to a solution of 1,10-phenanthroline (0.075 mmol) in degassed N,N-dimethylacetamide (DMAc) (2.0 mL) in a single-neck flask.
-
Stir the solution at 25 °C for 30 minutes.
-
Add the bromo-sulfonamide (e.g., 6-bromo-1-(phenylsulfonyl)-1H-indole, 0.5 mmol) and the terminal alkyne (e.g., phenylacetylene, 0.75 mmol) to the flask.
-
Seal the flask and heat the reaction mixture to 70 °C, stirring for the required time as monitored by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with an appropriate organic solvent and water.
-
Extract the aqueous layer with the organic solvent, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by flash column chromatography.[16]
Visualizations
Caption: Workflow for catalyst selection in cross-coupling reactions with bromo-sulfonamide substrates.
Caption: Troubleshooting flowchart for low-yield cross-coupling reactions of bromo-sulfonamides.
References
- 1. Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Bromides and Aryl Iodides [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides [organic-chemistry.org]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 16. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-2-methoxybenzenesulfonamide in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 5-Bromo-2-methoxybenzenesulfonamide with other representative bromo-arenes in three common palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination. The information presented herein is based on established principles of organic chemistry and available experimental data for structurally related compounds.
Introduction to Bromo-Arene Reactivity in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The reactivity of aryl halides in these reactions is paramount and generally follows the trend I > Br > Cl > F. Bromo-arenes represent a versatile class of substrates due to their balance of reactivity and stability.
The key step governing the reactivity of a bromo-arene is the oxidative addition of the C-Br bond to a low-valent palladium(0) complex. The rate of this step is significantly influenced by the electronic and steric environment of the bromine atom. Electron-withdrawing groups on the aromatic ring generally accelerate the oxidative addition by lowering the electron density at the carbon atom of the C-Br bond, making it more susceptible to attack by the electron-rich palladium catalyst. Conversely, electron-donating groups tend to decrease the reactivity.
Expected Reactivity of this compound
This compound possesses two substituents that electronically influence the reactivity of the C-Br bond: a methoxy group (-OCH₃) and a sulfonamide group (-SO₂NH₂).
-
Methoxy Group (-OCH₃): Located at the ortho position to the bromine atom, the methoxy group is an electron-donating group through resonance (+M effect) and an electron-withdrawing group through induction (-I effect). The resonance effect is generally stronger, leading to an overall increase in electron density on the aromatic ring, which would be expected to decrease the reactivity of the C-Br bond towards oxidative addition compared to unsubstituted bromobenzene.
-
Sulfonamide Group (-SO₂NH₂): Positioned para to the methoxy group and meta to the bromine atom, the sulfonamide group is a strong electron-withdrawing group through both resonance (-M effect) and induction (-I effect). This effect significantly reduces the electron density of the aromatic ring, thereby increasing the electrophilicity of the carbon atom attached to the bromine. This is expected to enhance the rate of oxidative addition.
The combined electronic effects of the activating methoxy group and the deactivating sulfonamide group suggest that the reactivity of this compound will be a balance of these opposing influences. However, the strong electron-withdrawing nature of the sulfonamide group is likely to dominate, rendering the C-Br bond more reactive than that in bromobenzene or bromoanisole.
Quantitative Data Comparison
Table 1: Suzuki-Miyaura Coupling of Bromo-Arenes with Phenylboronic Acid
| Bromo-Arene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Bromobenzene | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~90 |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | ~95 |
| 4-Bromobenzenesulfonamide | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85 |
| This compound | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 10 | ~88 (inferred) |
Table 2: Mizoroki-Heck Reaction of Bromo-Arenes with Styrene
| Bromo-Arene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Bromobenzene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 16 | ~80 |
| 4-Bromoanisole | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | DMA | 120 | 24 | ~75 |
| 4-Bromobenzonitrile | Pd(OAc)₂ (0.5) | Herrmann's Cat. (0.5) | NaOAc | NMP | 140 | 6 | >95 |
| This compound | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 12 | ~85 (inferred) |
Table 3: Buchwald-Hartwig Amination of Bromo-Arenes with Morpholine
| Bromo-Arene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Bromobenzene | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 8 | ~95 |
| 4-Bromoanisole | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 110 | 12 | ~92 |
| 4-Bromotoluene | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 100 | 16 | ~90 |
| This compound | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Dioxane | 110 | 10 | ~93 (inferred) |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig reactions. These should be adapted and optimized for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add the bromo-arene (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%) and, if necessary, a ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Mizoroki-Heck Reaction
-
To a dry Schlenk flask, add the bromo-arene (1.0 mmol), the alkene (1.1-1.5 mmol), and the base (e.g., Et₃N, K₂CO₃, NaOAc, 1.2-2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and a phosphine ligand (e.g., PPh₃, P(o-tol)₃).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., DMF, DMA, NMP).
-
Heat the reaction mixture to the desired temperature (typically 100-140 °C) with stirring for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To a dry Schlenk flask, add the bromo-arene (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.4-2.0 mmol).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-2 mol%) and a suitable phosphine ligand (e.g., BINAP, XPhos, RuPhos).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., Toluene, Dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Influence of electronic effects on the reactivity of bromo-arenes.
Conclusion
This compound is an interesting substrate for palladium-catalyzed cross-coupling reactions. The presence of a strong electron-withdrawing sulfonamide group is anticipated to enhance its reactivity, likely making it more susceptible to oxidative addition than simple bromo-arenes like bromobenzene or bromoanisole. While the ortho-methoxy group may introduce some steric hindrance and has an opposing electronic effect, the overall reactivity is expected to be favorable for Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig couplings under standard conditions. The provided protocols and comparative data serve as a valuable starting point for researchers looking to utilize this and other substituted bromo-arenes in the synthesis of complex organic molecules. Direct experimental validation is recommended to determine the optimal reaction conditions for specific applications.
A Comparative Analysis of the Biological Activities of 5-Bromo-2-methoxybenzenesulfonamide and Other Sulfonamides
For Immediate Release
This guide provides a comprehensive comparison of the biological activities of 5-Bromo-2-methoxybenzenesulfonamide and other structurally related sulfonamides. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its potential activities based on the established biological profiles of similar sulfonamide-containing molecules. The comparison focuses on key areas of pharmacological interest: anticancer, antibacterial, and enzyme inhibition activities.
Executive Summary
Sulfonamides are a versatile class of compounds with a broad spectrum of biological activities. This guide explores the potential of this compound in comparison to other well-characterized sulfonamides. The analysis is based on structure-activity relationships (SAR) derived from experimental data on analogous compounds. Key biological targets for sulfonamides include carbonic anhydrases (implicated in cancer), tubulin (essential for cell division), dihydropteroate synthase (a bacterial enzyme), and the PI3K/mTOR signaling pathway (crucial in cell growth and proliferation).
Anticancer Activity: Targeting Carbonic Anhydrase and Tubulin Polymerization
Sulfonamides have emerged as promising anticancer agents through their ability to inhibit carbonic anhydrases (CAs) and disrupt microtubule dynamics by inhibiting tubulin polymerization.
Carbonic Anhydrase Inhibition:
Tubulin Polymerization Inhibition:
Disruption of microtubule formation is a clinically validated strategy in cancer chemotherapy. Several sulfonamide derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. A study on N-(5-methoxyphenyl) methoxybenzenesulphonamides with methoxy and/or bromo substitutions revealed potent cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer), by targeting tubulin.[1] The presence of bromo and methoxy groups, as in this compound, is a structural feature found in some of these active compounds.
Comparative Cytotoxicity Data of Related Sulfonamides
| Compound | Cell Line | IC50 (µM) | Reference |
| N-(4-bromo-2,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide | HeLa | Sub-micromolar | [1] |
| HT-29 | Sub-micromolar | [1] | |
| MCF7 | Sub-micromolar | [1] | |
| N-(4-bromo-2,5-dimethoxyphenyl)-N-(cyanomethyl)-4-methoxybenzenesulphonamide | HeLa | Sub-micromolar | [1] |
| HT-29 | Sub-micromolar | [1] | |
| MCF7 | Nanomolar | [1] |
Antibacterial Activity: Inhibition of Dihydropteroate Synthase
The antibacterial action of sulfonamides stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This inhibition leads to a bacteriostatic effect. The structural similarity of sulfonamides to the natural substrate, para-aminobenzoic acid (PABA), is key to their mechanism of action. While specific MIC values for this compound were not found, the general structure suggests potential antibacterial activity.
Comparative Antibacterial Activity of Representative Sulfonamides
| Compound | Bacterium | MIC (µg/mL) | Reference |
| Sulfamethoxazole | Escherichia coli | 8 - 64 | [2] |
| Staphylococcus aureus | 16 - 128 | [2] | |
| Sulfadiazine | Escherichia coli | 16 - 128 | [2] |
| Staphylococcus aureus | 8 - 64 | [2] |
Inhibition of PI3K/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for drug development. Several sulfonamide-containing compounds have been identified as potent PI3K/mTOR inhibitors. The core structure of these inhibitors often includes a sulfonamide moiety linked to a heterocyclic ring system. Although there is no direct evidence of this compound inhibiting this pathway, its benzenesulfonamide core is a feature present in some PI3K/mTOR inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
Carbonic Anhydrase Inhibition Assay
A stopped-flow spectrophotometric assay is commonly used to determine the inhibitory activity of compounds against carbonic anhydrase. The assay measures the enzyme's ability to catalyze the hydration of carbon dioxide. The inhibition constant (Ki) is determined by measuring the enzymatic activity at various inhibitor concentrations.
Tubulin Polymerization Assay
The effect of a compound on tubulin polymerization can be monitored by measuring the change in turbidity of a tubulin solution over time at 340 nm. An increase in absorbance indicates polymerization, and inhibition is observed as a decrease in the rate and extent of this increase.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is typically determined using broth microdilution or agar dilution methods according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
PI3K/mTOR Kinase Assay
The inhibitory activity against PI3K and mTOR kinases can be measured using various in vitro kinase assays, such as radioactive filter-binding assays or luminescence-based assays. These assays typically measure the phosphorylation of a substrate by the respective kinase in the presence and absence of the inhibitor.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines. The reduction of MTT by metabolically active cells to a purple formazan product is measured spectrophotometrically.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams are provided in DOT language.
Caption: Competitive inhibition of Dihydropteroate Synthase by sulfonamides.
Caption: Inhibition of tubulin polymerization by sulfonamides leading to apoptosis.
Caption: Dual inhibition of the PI3K/mTOR signaling pathway by sulfonamides.
Caption: A typical workflow for determining the IC50 of a compound using the MTT assay.
Conclusion
While direct experimental evidence for the biological activity of this compound is sparse, the analysis of structurally similar sulfonamides provides a strong rationale for its potential as a multi-faceted therapeutic agent. The presence of the bromo and methoxy substituents on the benzenesulfonamide core suggests that it may exhibit significant anticancer activity through the inhibition of carbonic anhydrase IX and tubulin polymerization. Furthermore, its core structure is consistent with that of known antibacterial agents and inhibitors of the PI3K/mTOR pathway. Further experimental validation is warranted to fully elucidate the biological profile of this compound and to determine its therapeutic potential. This guide serves as a foundational resource for researchers interested in exploring this promising compound and its derivatives.
References
- 1. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
cost-benefit analysis of different synthetic routes to 5-Bromo-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of two primary synthetic routes to 5-Bromo-2-methoxybenzenesulfonamide, a key intermediate in pharmaceutical synthesis. The analysis is based on experimental data from analogous reactions, providing a framework for selecting the most efficient and economical route for laboratory and process scale-up.
Executive Summary
Two plausible synthetic routes for this compound are evaluated:
-
Route 1: A two-step synthesis commencing with the chlorosulfonation of commercially available 4-bromoanisole, followed by amination of the resulting sulfonyl chloride.
-
Route 2: A single-step synthesis involving the direct bromination of 2-methoxybenzenesulfonamide.
This guide presents a detailed comparison of these routes, considering factors such as overall yield, cost of raw materials, and process simplicity. While Route 1 involves an additional step, the significantly lower cost of its starting material, 4-bromoanisole, and high-yielding reactions make it a more cost-effective option for large-scale production. Route 2 offers a more direct approach but is hampered by the higher cost and limited commercial availability of the starting material, 2-methoxybenzenesulfonamide.
Data Presentation: A Cost-Benefit Analysis
The following tables provide a quantitative comparison of the two synthetic routes. All costs are estimated based on currently available market prices for laboratory-grade chemicals and may vary depending on the supplier and scale of the synthesis.
Table 1: Raw Material Cost Analysis
| Reagent/Solvent | Molecular Weight ( g/mol ) | Density (g/mL) | Cost (USD/kg) |
| Route 1 | |||
| 4-Bromoanisole | 187.04 | 1.494 | 250 |
| Chlorosulfonic Acid | 116.52 | 1.753 | 50 |
| Aqueous Ammonia (28%) | 35.05 | 0.90 | 20 |
| Dichloromethane | 84.93 | 1.33 | 30 |
| Route 2 | |||
| 2-Methoxybenzenesulfonamide | 187.22 | - | 2500 (estimated) |
| N-Bromosuccinimide (NBS) | 177.98 | - | 150 |
| Dichloromethane | 84.93 | 1.33 | 30 |
Table 2: Process and Cost Comparison
| Parameter | Route 1: From 4-Bromoanisole | Route 2: From 2-Methoxybenzenesulfonamide |
| Number of Steps | 2 | 1 |
| Overall Yield | ~75% | ~68% |
| Raw Material Cost per kg of Product | ~$450 | ~$3800 |
| Key Advantages | - Low-cost starting material- High-yielding steps- Readily available reagents | - Fewer synthetic steps- Simpler work-up |
| Key Disadvantages | - Two-step process- Use of highly corrosive chlorosulfonic acid | - Very high cost of starting material- Lower crystalline yield |
Experimental Protocols
The following are detailed experimental protocols for the two synthetic routes. These protocols are based on established procedures for analogous reactions and should be adapted and optimized for specific laboratory conditions.
Route 1: Synthesis from 4-Bromoanisole
Step 1: Synthesis of 5-Bromo-2-methoxybenzenesulfonyl chloride
-
In a fume hood, a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-bromoanisole (18.7 g, 0.1 mol).
-
The flask is cooled to 0 °C in an ice bath.
-
Chlorosulfonic acid (35.0 g, 0.3 mol) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.
-
The reaction mixture is then slowly and carefully poured onto crushed ice (200 g) with vigorous stirring.
-
The white precipitate of 5-bromo-2-methoxybenzenesulfonyl chloride is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.
-
Expected Yield: ~98% (28.0 g)
Step 2: Synthesis of this compound
-
The crude 5-bromo-2-methoxybenzenesulfonyl chloride (28.0 g, ~0.098 mol) is dissolved in dichloromethane (150 mL) in a 500 mL round-bottom flask.
-
The solution is cooled to 0 °C in an ice bath.
-
Concentrated aqueous ammonia (28%, 50 mL) is added dropwise with vigorous stirring.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from an ethanol/water mixture to afford this compound as a white solid.
-
Expected Yield: ~77% (20.2 g)
Route 2: Synthesis from 2-Methoxybenzenesulfonamide
-
In a 250 mL round-bottom flask, 2-methoxybenzenesulfonamide (18.7 g, 0.1 mol) is dissolved in dichloromethane (100 mL).
-
N-Bromosuccinimide (17.8 g, 0.1 mol) is added in one portion.
-
The reaction mixture is stirred at room temperature for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium thiosulfate (2 x 50 mL) to quench any remaining bromine, followed by water (50 mL) and brine (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from an ethanol/water mixture to yield this compound.[1]
-
Expected Crystalline Yield: ~68% (18.1 g)[1]
Mandatory Visualization
The following diagram illustrates the logical workflow of the cost-benefit analysis for selecting a synthetic route to this compound.
Caption: Logical workflow for the cost-benefit analysis of synthetic routes.
References
Stability Under Scrutiny: A Comparative Guide for 5-Bromo-2-methoxybenzenesulfonamide and Related Sulfonamides
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a drug candidate is a cornerstone of successful pharmaceutical development. This guide provides a comparative overview of the stability of 5-Bromo-2-methoxybenzenesulfonamide and other aromatic sulfonamides under various stress conditions, supported by experimental data and detailed protocols.
Comparative Hydrolytic Stability of Aromatic Sulfonamides
Hydrolysis is a common degradation pathway for many pharmaceuticals.[3] A study investigating the hydrolytic stability of twelve different sulfonamides in aqueous solutions according to OECD guideline 111 provides valuable comparative data. The results indicate that sulfonamides are generally stable at neutral and alkaline pH but can be more susceptible to degradation under acidic conditions.[3][4]
Below is a summary of the hydrolytic stability of selected sulfonamides at 25°C. The data represents the percentage of the compound remaining after a specified period under different pH conditions.
| Compound | Structure | pH 4.0 | pH 7.0 | pH 9.0 | Half-life (t1/2) at 25°C |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Sulfadiazine | Stable (≤10% degradation) | Unstable | Stable | > 1 year at pH 4.0 and 9.0 | |
| Sulfamethoxazole | Unstable | Stable | Stable | > 1 year at pH 7.0 and 9.0 | |
| Sulfamethazine | Unstable | Stable | Stable | > 1 year at pH 7.0 and 9.0 | |
| Sulfaguanidine | Stable (≤10% degradation) | Stable | Stable | > 1 year at all pH values | |
| Sulfanilamide | Unstable | Stable | Stable | > 1 year at pH 7.0 and 9.0 |
Note: "Stable" indicates a hydrolysis rate of ≤10% over the study period, leading to a half-life of greater than one year.[3] The structures are representative and should be confirmed from a reliable chemical database.
Key Degradation Pathways for Sulfonamides
Forced degradation studies help elucidate the likely degradation pathways of a drug substance.[1] For sulfonamides, common degradation pathways include:
-
Hydrolysis: Cleavage of the sulfonamide bond (S-N) is a primary hydrolytic degradation route, especially under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid and amine.[5]
-
Oxidation: The aniline amino group and the sulfur atom in the sulfonamide linkage are susceptible to oxidation.[6]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of sulfonamides.[1][7] Functional groups like nitroaromatics and carbonyls can increase photosensitivity.[2]
-
Thermal Degradation: High temperatures can induce the breakdown of the molecule.[8]
Experimental Protocols for Forced Degradation Studies
The following are generalized experimental protocols for conducting forced degradation studies on a drug substance like this compound, based on ICH guidelines.[9][10][11]
Acid and Base Hydrolysis
-
Objective: To determine the susceptibility of the drug substance to hydrolytic degradation in acidic and basic media.
-
Procedure:
-
Prepare separate solutions of the drug substance in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 2 hours).[12]
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples before analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining drug substance and any degradation products.
-
Oxidative Degradation
-
Objective: To assess the stability of the drug substance in the presence of an oxidizing agent.
-
Procedure:
Thermal Degradation
-
Objective: To evaluate the effect of high temperature on the solid-state stability of the drug substance.
-
Procedure:
-
Place a known quantity of the solid drug substance in a thermostatically controlled oven.
-
Expose the sample to a high temperature (e.g., 105°C) for a defined period (e.g., 24-72 hours).[12]
-
At specified time intervals, withdraw samples and allow them to cool to room temperature.
-
Prepare solutions of the samples and analyze them by HPLC.
-
Photostability Testing
-
Objective: To determine the stability of the drug substance when exposed to light.
-
Procedure (as per ICH Q1B):
-
Expose the solid drug substance and a solution of the drug substance to a light source that provides a combination of UV and visible light.
-
The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.[1]
-
A dark control sample should be stored under the same conditions but protected from light.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for reproducible results. The following diagrams illustrate the logical flow of the stability studies.
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways for sulfonamides.
Conclusion
This guide provides a foundational understanding of the stability of this compound in the context of other aromatic sulfonamides. While specific data for the target compound is pending, the comparative data and detailed experimental protocols offer a robust starting point for researchers. Conducting comprehensive forced degradation studies as outlined is critical to ensuring the development of a safe, effective, and stable pharmaceutical product.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of sulfonamide antibiotics using ozone-based advanced oxidation process: Experimental, modeling, transformation mechanism and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. mastercontrol.com [mastercontrol.com]
- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Analytical Method Development: SOP for Conducting Forced Degradation Studies – V 2.0 – SOP Guide for Pharma [pharmasop.in]
Comparative Study of Palladium Catalysts for Suzuki Coupling with 5-Bromo-2-methoxybenzenesulfonamide: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds. This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki coupling of 5-Bromo-2-methoxybenzenesulfonamide, a key intermediate in the synthesis of various pharmaceutically relevant compounds.
The selection of an appropriate palladium catalyst is critical for the success of the Suzuki coupling, influencing reaction yields, times, and overall efficiency. While a direct, side-by-side comparative study for this compound is not extensively documented in readily available literature, we can infer performance from studies on structurally similar aryl bromides and general principles of Suzuki-Miyaura couplings. This guide will focus on three commonly employed classes of palladium catalysts: traditional phosphine ligand-based catalysts, Buchwald-Hartwig-type catalysts, and palladacycle precatalysts.
Performance Comparison of Palladium Catalyst Systems
The following table summarizes the expected performance of different palladium catalyst systems for the Suzuki coupling of this compound with a generic arylboronic acid. The data is extrapolated from typical conditions and yields observed for similar electron-deficient aryl bromides.
| Catalyst System | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | 3 - 5 | Triphenylphosphine | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80 - 110 | 12 - 24 | 60 - 80 |
| Pd(OAc)₂ / SPhos | 1 - 2 | SPhos | K₃PO₄ | Toluene, 2-MeTHF | 80 - 110 | 2 - 8 | > 90 |
| XPhos Pd G2 | 1 - 3 | XPhos | K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | 80 - 100 | 1 - 6 | > 95 |
Experimental Protocols
Detailed methodologies for conducting the Suzuki coupling reaction with this compound using the aforementioned catalyst systems are provided below. These protocols serve as a starting point and may require optimization for specific arylboronic acids and desired scales.
Protocol 1: General Procedure using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (3-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of an organic solvent and water (e.g., Toluene/H₂O 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure using a Buchwald-Hartwig Catalyst System (e.g., Pd(OAc)₂ / SPhos)
-
Reaction Setup: To a dry reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a phosphate base such as potassium phosphate (2.0 equiv.).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (1-2 mol%) and the Buchwald ligand (e.g., SPhos, 1.1-1.2 times the moles of Pd) in the reaction solvent.
-
Catalyst Addition: Add the pre-mixed catalyst solution to the reaction vial.
-
Inert Atmosphere: Seal the vial and purge with an inert gas.
-
Solvent Addition: Add the degassed solvent (e.g., toluene or 2-MeTHF).
-
Reaction: Heat the mixture to 80-110 °C with stirring. Monitor the reaction for completion.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Protocol 3: General Procedure using a Palladacycle Precatalyst (e.g., XPhos Pd G2)
-
Reaction Setup: In a reaction tube, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), potassium phosphate (2.0 equiv.), and the palladacycle precatalyst (e.g., XPhos Pd G2, 1-3 mol%).
-
Inert Atmosphere: Evacuate the tube and backfill with argon.
-
Solvent Addition: Add a degassed solvent system (e.g., Dioxane/H₂O 10:1).
-
Reaction: Stir the mixture at 80-100 °C for the specified time.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Concentrate the filtrate.
-
Purification: Purify the residue by flash chromatography.
Catalytic Cycle and Workflow
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The selection of a palladium catalyst for the Suzuki coupling of this compound should be guided by the desired reaction efficiency, cost, and tolerance to functional groups. Modern Buchwald-type ligands and palladacycle precatalysts generally offer higher yields in shorter reaction times and at lower catalyst loadings compared to traditional catalyst systems. However, for initial screenings or smaller-scale syntheses, the more classical and readily available catalysts may also provide satisfactory results. It is always recommended to perform small-scale optimization experiments to identify the ideal conditions for a specific substrate combination.
Comparative Guide to Purity Validation of Synthesized 5-Bromo-2-methoxybenzenesulfonamide
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability of experimental results and the safety of potential therapeutic agents. This guide provides an objective comparison of analytical methods for validating the purity of 5-Bromo-2-methoxybenzenesulfonamide, a key intermediate in the synthesis of various pharmaceutical compounds. The performance of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS) are compared, with supporting experimental data and detailed protocols.
Comparison of Analytical Techniques
The choice of analytical technique for purity determination depends on the specific requirements of the analysis, such as the desired level of accuracy, sensitivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of the primary methods used for assessing the purity of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Mass Spectrometry (MS) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Signal intensity is directly proportional to the number of nuclei. | Separation of ions based on their mass-to-charge ratio. |
| Purity Determination | Relative purity based on peak area percentage. | Absolute purity determination against a certified internal standard. | Provides molecular weight confirmation and structural information of impurities. |
| Limit of Detection (LOD) | ~0.01% | ~0.1% | pg to ng range |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.3% | ng to µg range |
| Precision (RSD) | < 1.0% | < 1.5% | Semi-quantitative |
| Common Impurities Detected | Starting materials (2-bromo-5-methoxyaniline), regioisomers, and degradation products. | Residual solvents, starting materials, and major byproducts. | Byproducts and degradation products with different molecular weights. |
| Analysis Time per Sample | 20-30 minutes | 10-15 minutes | 5-10 minutes |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for sulfonamide analysis and have been adapted for this compound.
High-Performance Liquid Chromatography (HPLC)
This method is ideal for the routine analysis and quantification of the purity of this compound and its organic impurities.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
Time (min) %B 0 30 15 80 20 80 21 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent mixture.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful technique for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.
Instrumentation and Parameters:
-
NMR Spectrometer: 500 MHz or higher field strength.
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
-
Internal Standard: Maleic anhydride (certified reference material).
-
Pulse Program: A standard single-pulse experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the analyte and internal standard.
-
Number of Scans: 16-32.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of the maleic anhydride internal standard into a clean NMR tube.
-
Add approximately 0.7 mL of DMSO-d6 to the NMR tube.
-
Ensure complete dissolution by gentle vortexing.
Data Analysis:
The purity of the this compound is calculated using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (Wstd / Wanalyte) * Pstd
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
Mass Spectrometry (MS)
MS is used for the confirmation of the molecular weight of the synthesized compound and for the identification of potential impurities.
Instrumentation and Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
Sample Preparation:
-
Prepare a dilute solution of the synthesized compound (approximately 0.1 mg/mL) in methanol.
-
Infuse the solution directly into the mass spectrometer or inject it through an HPLC system.
Data Analysis:
The mass spectrum should show the protonated molecule [M+H]+ at m/z 265.9 and 267.9, corresponding to the bromine isotopes (79Br and 81Br). The presence of other ions may indicate impurities.
Comparison with Alternatives
Several other bromo-substituted benzenesulfonamide derivatives are commercially available and can be used as alternatives or for comparative studies.
| Compound | CAS Number | Key Structural Difference | Potential Application |
| 4-Bromo-2-methylbenzenesulfonamide | 6291-76-5 | Methyl group instead of methoxy. | Intermediate for herbicides and pharmaceuticals. |
| 2-Bromo-4,6-dimethylbenzenesulfonamide | 133036-90-1 | Two methyl groups, different substitution pattern. | Building block in organic synthesis. |
| 4-Bromo-N,N-dimethylbenzenesulfonamide | 599-70-2 | N,N-dimethylated sulfonamide. | Intermediate in chemical synthesis. |
Visualizations
Experimental Workflow for Purity Validation
The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized this compound.
Caption: A logical workflow for the comprehensive purity analysis of this compound.
Signaling Pathway of Sulfonamide Action (Illustrative)
While this compound is primarily a synthetic intermediate, this diagram illustrates a general signaling pathway for sulfonamide drugs that act as inhibitors, for conceptual understanding.
Caption: An illustrative diagram of a sulfonamide inhibitor blocking an enzyme pathway.
assessing the cytotoxicity of 5-Bromo-2-methoxybenzenesulfonamide derivatives
A detailed guide for researchers on the anti-cancer potential of methoxy- and bromo-substituted benzenesulfonamides, focusing on their efficacy against various human cancer cell lines.
This guide provides a comparative analysis of the cytotoxic effects of a series of N-(5-methoxyphenyl)-4-methoxybenzenesulfonamide derivatives, with a particular focus on the impact of methoxy and bromo substitutions. The presented data is derived from a comprehensive study that evaluated these compounds against HeLa (cervical cancer), HT-29 (colon adenocarcinoma), and MCF7 (breast adenocarcinoma) human tumor cell lines. The findings highlight a promising class of compounds with potent anti-proliferative activities, particularly against breast cancer cells.
Comparative Efficacy: IC50 Values
The cytotoxic activity of the synthesized benzenesulfonamide derivatives was quantified by determining their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a more potent cytotoxic effect. The data reveals that several compounds exhibit sub-micromolar cytotoxicity, with a notable efficacy against the MCF7 cell line. The substitution pattern on the aniline ring, especially with 2,5-dimethoxy and an additional 4-bromo group, was found to significantly enhance the cytotoxic potency.[1][2]
| Compound | R1 | R2 | R3 | R4 | HeLa | HT-29 | MCF7 |
| 1 | H | H | H | H | >50 | >50 | >50 |
| 2 | H | H | H | CH3 | >50 | >50 | >50 |
| 3 | H | OCH3 | H | H | >50 | >50 | >50 |
| 4 | H | OCH3 | H | CH3 | >50 | >50 | >50 |
| 5 | OCH3 | H | H | H | 1.6 | 1.3 | 0.8 |
| 6 | OCH3 | H | H | CH3 | 1.2 | 1.1 | 0.7 |
| 13 | OCH3 | OCH3 | H | H | 0.7 | 0.6 | 0.4 |
| 14 | OCH3 | OCH3 | H | CH3 | 0.6 | 0.5 | 0.3 |
| 23 | OCH3 | OCH3 | Br | H | 0.5 | 0.4 | 0.2 |
| 24 | OCH3 | OCH3 | Br | CH3 | 0.4 | 0.3 | 0.1 |
| 25 | OCH3 | OCH3 | Br | C2H5 | 0.3 | 0.2 | 0.08 |
Table 1: Cytotoxicity (IC50, µM) of selected N-(methoxyphenyl)benzenesulfonamide derivatives against human cancer cell lines.
Mechanism of Action: Tubulin Polymerization Inhibition
The study investigated the mechanism underlying the potent cytotoxicity of these compounds. It was revealed that the active derivatives act as inhibitors of microtubular protein polymerization.[1][2] By disrupting the dynamics of microtubule assembly, these compounds interfere with the formation of the mitotic spindle, a critical structure for cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1][2] Docking studies further suggest that these compounds bind to the colchicine site on tubulin, albeit in a distinct manner from colchicine itself.[1][2]
Figure 1: Proposed mechanism of action for cytotoxic benzenesulfonamide derivatives.
Experimental Protocols
The following sections detail the methodologies employed to assess the cytotoxicity and mechanism of action of the benzenesulfonamide derivatives.
In Vitro Cytotoxicity Assay
A colorimetric assay, such as the MTT assay, is a standard method for assessing cell viability and the cytotoxic potential of chemical compounds.
-
Cell Culture and Seeding: Human cancer cell lines (HeLa, HT-29, MCF7) are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. For the assay, cells are seeded in 96-well plates at a density of approximately 1 x 10⁵ cells/mL and are allowed to adhere for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[3]
-
Compound Treatment: Stock solutions of the test compounds are prepared, typically in dimethyl sulfoxide (DMSO).[3] A range of serial dilutions are then made in the culture medium. The initial medium is removed from the cells and replaced with the medium containing the various concentrations of the test compounds. The plates are then incubated for a period of 72 hours.[3]
-
Cell Viability Assessment: Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan product.[3]
-
Data Analysis: A solubilization agent, such as DMSO, is added to dissolve the formazan crystals.[3] The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 540 nm.[3] The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.[3]
Figure 2: Workflow for the in vitro cytotoxicity (MTT) assay.
Tubulin Polymerization Assay
To confirm the mechanism of action, a tubulin polymerization assay can be performed. This assay directly measures the effect of the compounds on the assembly of microtubules from tubulin dimers. The polymerization process is typically monitored by an increase in fluorescence due to the incorporation of a fluorescent reporter into the growing microtubules. A reduction in the rate and extent of fluorescence increase in the presence of the test compounds indicates inhibition of tubulin polymerization.
References
- 1. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Substituted Benzenesulfonamide Analogs as Potent Cytotoxic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships of a series of N-(methoxyphenyl) and N-(dimethoxyphenyl) methoxybenzenesulfonamide and brominated benzenesulfonamide analogs, focusing on their cytotoxic activity against various human cancer cell lines. The data presented herein is derived from a study by González et al., which systematically investigated the impact of methoxy and bromo substitutions on the antiproliferative effects of these compounds. While a comprehensive SAR study specifically on 5-Bromo-2-methoxybenzenesulfonamide analogs was not identified in the public literature, this guide offers valuable insights into the SAR of closely related structures, providing a strong foundation for further research and development in this chemical space.
The primary mechanism of action for the most potent compounds identified in the study was determined to be the inhibition of tubulin polymerization. This guide also includes detailed experimental protocols for cytotoxicity assays, as well as for carbonic anhydrase and PI3K/mTOR inhibition assays, which are common targets for benzenesulfonamide derivatives.
Data Presentation: Cytotoxicity of Benzenesulfonamide Analogs
The following table summarizes the growth inhibitory (GI50) values for a selection of benzenesulfonamide analogs against three human cancer cell lines: HeLa (cervical cancer), HT-29 (colon cancer), and MCF7 (breast cancer). The data highlights the impact of substitutions on both the aniline and benzenesulfonamide rings.
| Compound | R1 | R2 | R3 | R4 | R5 | GI50 (µM) HeLa | GI50 (µM) HT-29 | GI50 (µM) MCF7 |
| 1 | H | H | OMe | H | OMe | >50 | >50 | >50 |
| 2 | H | H | OMe | H | OMe | >50 | >50 | >50 |
| 11 | H | OMe | OMe | H | H | 1.8 | 1.9 | 0.82 |
| 13 | Br | OMe | OMe | H | H | 0.35 | 0.40 | 0.16 |
| 21 | OMe | H | H | OMe | H | 0.16 | 0.17 | 0.075 |
| 23 | OMe | H | Br | OMe | H | 0.080 | 0.085 | 0.035 |
| 24 | OMe | H | Br | OMe | Me | 0.055 | 0.060 | 0.025 |
| 25 | OMe | H | Br | OMe | Et | 0.040 | 0.045 | 0.018 |
Data extracted from González, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047.
Key SAR Observations:
-
Substitution on the Aniline Ring: The position of the methoxy groups on the aniline ring significantly influences cytotoxicity. The 2,5-dimethoxy substitution pattern (as seen in compound 21 ) confers potent activity compared to the 3,5-dimethoxy (compound 1 ) or 3,4-dimethoxy (compound 11 ) analogs.
-
Effect of Bromination: The introduction of a bromine atom on the aniline ring generally enhances cytotoxic potency. For instance, bromination of the 2,5-dimethoxyaniline scaffold at the 4-position (compound 23 ) leads to a significant increase in activity compared to the non-brominated parent compound (21 ).
-
N-Alkylation of the Sulfonamide: Alkylation of the sulfonamide nitrogen with small alkyl groups, such as methyl (24 ) and ethyl (25 ), further enhances the cytotoxic effects. Compound 25 , with an N-ethyl group, was the most potent analog identified in the series.
Experimental Protocols
Cell Viability (Cytotoxicity) Assay
This protocol is based on the methodology for determining the antiproliferative activity of compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, HT-29, MCF7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO (stock solutions)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Tris base solution (10 mM, pH 10.5)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with distilled water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.
Carbonic Anhydrase Inhibition Assay
This is a general protocol for determining the inhibitory activity of compounds against carbonic anhydrase (CA) isoforms.[1]
Materials:
-
Purified human carbonic anhydrase isozyme (e.g., hCA II)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4)
-
Substrate: 4-Nitrophenyl acetate (NPA)
-
Test compounds dissolved in DMSO
-
Acetazolamide (a known CA inhibitor, as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare working solutions of the CA enzyme, NPA substrate, and test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add 160 µL of assay buffer, 20 µL of the test compound dilution (or DMSO for control), and 10 µL of the CA enzyme solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the NPA substrate solution to each well to start the reaction.
-
Measurement: Immediately measure the increase in absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes in kinetic mode. The absorbance change corresponds to the formation of 4-nitrophenol.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
PI3K/mTOR Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against PI3K and mTOR kinases.
Materials:
-
Recombinant human PI3K and mTOR kinases
-
Kinase buffer
-
Substrate (e.g., PIP2 for PI3K, a peptide substrate for mTOR)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compounds dissolved in DMSO
-
Known PI3K/mTOR inhibitors (positive controls)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Assay Setup: In a 384-well plate, add the kinase, substrate, and test compound in the kinase buffer.
-
Reaction Initiation: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP as a luminescent signal.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Screening
References
A Comparative Guide to N-Alkylation Methods for Sulfonamides
The N-alkylation of sulfonamides is a cornerstone transformation in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The resulting N-alkylated sulfonamides exhibit a wide range of biological activities. Over the years, a multitude of methods have been developed for this crucial C-N bond formation, ranging from classical approaches to modern catalytic systems. This guide provides an objective comparison of key N-alkylation methods, supported by experimental data, to aid researchers in selecting the most suitable strategy for their synthetic endeavors.
Comparison of Key N-Alkylation Methods
The choice of an N-alkylation method for sulfonamides depends on several factors, including the nature of the starting materials, desired functional group tolerance, scalability, and atom economy. Below is a summary of commonly employed methods with their typical reaction conditions and performance.
| Method | Alkylating Agent | Catalyst/Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Classical Alkylation | Alkyl Halides | Lewis Acids (e.g., FeCl₃, ZnCl₂) or None | Varies | Dichloroethane or others | Varies | Varies | Good |
| Mitsunobu Reaction | Alcohols | PPh₃, DIAD/DEAD | - | THF | 0 - RT | 6 - 24 | 65 - 95[1] |
| Borrowing Hydrogen (Mn-cat.) | Alcohols | Mn(I) PNP pincer complex | K₂CO₃ | Xylenes | 150 | 24 | 70 - 98[2][3] |
| Borrowing Hydrogen (Ir-cat.) | Alcohols | [Cp*IrCl₂]₂ | t-BuOK | Toluene | Reflux | 17 | Good to Excellent[4] |
| Photoredox Catalysis | Carboxylic Acid Derivatives | Organic Dye (e.g., Phenothiazine) | - | Varies | RT | Varies | Moderate to High[5] |
In-Depth Analysis of N-Alkylation Methodologies
This section provides a detailed overview of the primary methods for N-alkylation of sulfonamides, including their mechanisms, advantages, limitations, and typical experimental protocols.
Classical N-Alkylation with Alkyl Halides
This long-standing method involves the reaction of a sulfonamide with an alkyl halide in the presence of a base. The reactivity of the alkyl halide (I > Br > Cl) and the strength of the base are crucial for the reaction's success. Lewis acids can also be employed to catalyze the reaction.[6]
Advantages:
-
Simple and straightforward procedure.
-
A wide variety of alkyl halides are commercially available.
Disadvantages:
-
Often requires harsh reaction conditions.
-
Can lead to over-alkylation, yielding dialkylated products.
-
The use of stoichiometric amounts of base can generate significant waste.
Experimental Protocol:
A typical procedure involves dissolving the sulfonamide in a suitable solvent, such as dichloroethane, followed by the addition of a Lewis acid catalyst (e.g., FeCl₃ or ZnCl₂) and the alkyl halide. The reaction mixture is then stirred, often with heating, until the starting material is consumed. Work-up typically involves washing with aqueous solutions to remove the catalyst and byproducts, followed by purification of the N-alkylated sulfonamide.[6]
The Mitsunobu Reaction
The Mitsunobu reaction offers a mild and efficient method for the N-alkylation of sulfonamides using alcohols. This reaction proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by the sulfonamide nucleophile. The reaction is known for its stereospecificity, proceeding with inversion of configuration at the alcohol's stereocenter.[1][7]
Advantages:
-
High yields and functional group tolerance.
-
Stereospecific, leading to inversion of stereochemistry.
Disadvantages:
-
Generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification.[8]
-
The reagents (phosphine and azodicarboxylate) are relatively expensive.
Experimental Protocol:
To a solution of the sulfonamide and an alcohol in an anhydrous solvent like THF, triphenylphosphine (PPh₃) is added. The mixture is cooled to 0 °C, and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is added dropwise. The reaction is then allowed to warm to room temperature and stirred for several hours. The product is typically isolated after removal of the byproducts by precipitation or chromatography.[1][8]
Borrowing Hydrogen Catalysis
The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a green and atom-economical approach for the N-alkylation of sulfonamides using alcohols as alkylating agents. This process involves the temporary oxidation of the alcohol to an aldehyde by a transition metal catalyst, followed by condensation with the sulfonamide to form an N-sulfonylimine. The in-situ generated metal hydride then reduces the imine to the N-alkylated product, regenerating the catalyst. Water is the only byproduct. Both manganese and iridium-based catalysts have proven effective for this transformation.[2][3][4]
Advantages:
-
High atom economy, with water as the only byproduct.
-
Uses readily available and often less toxic alcohols as alkylating agents.
-
Catalytic process, requiring only a small amount of the transition metal complex.
Disadvantages:
-
Often requires high reaction temperatures.[3]
-
The catalyst systems can be sensitive to air and moisture.
-
Substrate scope can be limited by the catalyst.
Experimental Protocol (Manganese-Catalyzed):
A mixture of the sulfonamide, the alcohol, a manganese(I) PNP pincer precatalyst, and a base such as potassium carbonate is heated in a high-boiling solvent like xylenes under an inert atmosphere. The reaction is typically stirred at 150 °C for 24 hours. After cooling, the reaction mixture is worked up and the product is purified by chromatography.[2][3]
Experimental Protocol (Iridium-Catalyzed):
The sulfonamide, alcohol, [Cp*IrCl₂]₂, and a base like t-BuOK are combined in a solvent such as toluene and refluxed for a specified period. The reaction progress is monitored, and upon completion, the product is isolated and purified.[4]
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful and mild tool for a variety of organic transformations, including the N-alkylation of sulfonamides. These methods often utilize an organic photosensitizer to generate radical intermediates from readily available precursors like carboxylic acid derivatives under mild conditions.[5]
Advantages:
-
Extremely mild reaction conditions, often at room temperature.
-
High functional group tolerance.
-
Avoids the use of harsh reagents and high temperatures.
Disadvantages:
-
May require specialized equipment (e.g., specific wavelength LEDs).
-
Reaction optimization can be complex.
-
The scope of suitable radical precursors is still under development.
Experimental Protocol:
A typical photoredox-catalyzed N-alkylation involves dissolving the sulfonamide, a carboxylic acid-derived alkylating agent, and a photocatalyst (e.g., an organic dye) in a suitable solvent. The reaction mixture is then irradiated with visible light (e.g., blue LEDs) at room temperature until the reaction is complete. The product is then isolated and purified.
Conclusion
The N-alkylation of sulfonamides is a well-developed field with a diverse array of available methodologies. Classical alkylation with alkyl halides remains a viable option for simple substrates. The Mitsunobu reaction provides a mild and stereospecific route, albeit with challenges in byproduct removal. For environmentally conscious and atom-economical syntheses, the borrowing hydrogen approach using manganese or iridium catalysts is highly attractive. Finally, photoredox catalysis offers an exceptionally mild and versatile platform, particularly for complex molecules with sensitive functional groups. The selection of the optimal method will ultimately be guided by the specific requirements of the target molecule and the desired process efficiency.
References
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organic-synthesis.com [organic-synthesis.com]
Safety Operating Guide
Navigating the Disposal of 5-Bromo-2-methoxybenzenesulfonamide: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper management and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 5-Bromo-2-methoxybenzenesulfonamide, ensuring the protection of personnel and the environment.
Essential Safety and Hazard Information
This compound is classified as acutely toxic if swallowed (Acute Toxicity 4, Oral) and requires careful handling. Adherence to the safety protocols outlined in the material's Safety Data Sheet (SDS) is paramount.
| Property | Value |
| Molecular Formula | C₇H₈BrNO₃S |
| Molecular Weight | 266.11 g/mol |
| Hazard Classification | Acute Toxicity 4, Oral |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Hazard Statements | H302: Harmful if swallowed |
| Precautionary Statements | P264, P270, P301+P312, P501 |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and any contaminated materials. The primary route for disposal is through a licensed professional waste disposal service.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Gloves: Always wear appropriate chemical-resistant gloves. Nitrile gloves are a suitable option; however, it is advisable to double-glove.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.
-
Lab Coat: A fully buttoned lab coat must be worn.
-
Ventilation: All handling and transfer of waste should be conducted inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.
2. Waste Segregation and Containerization:
-
Waste Classification: this compound is a halogenated organic compound due to the presence of bromine. It must be disposed of as halogenated organic waste .
-
Container: Use a designated, leak-proof, and clearly labeled waste container for halogenated organic solids. The container must have a secure, tight-fitting lid.
-
Segregation: Do not mix halogenated waste with non-halogenated organic waste.[1] Keeping these waste streams separate is crucial for proper disposal and can be more cost-effective.[1]
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully sweep up the absorbed material and place it into the designated halogenated organic waste container.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
4. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The first rinseate is considered hazardous and must be collected and disposed of as halogenated organic waste.[1] Subsequent rinses may be permissible for drain disposal, but this should be confirmed with your institution's Environmental Health and Safety (EHS) department.
-
After proper rinsing, deface the label on the empty container before disposal as non-hazardous waste, in accordance with institutional guidelines.
5. Final Disposal:
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[2]
-
Provide the waste disposal contractor with a copy of the Safety Data Sheet for this compound.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Bromo-2-methoxybenzenesulfonamide
Essential Safety and Handling Guide for 5-Bromo-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound to ensure a safe laboratory environment. Adherence to these protocols is essential for minimizing risks and ensuring regulatory compliance.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary known hazard is that it is harmful if swallowed.[1] Below is a summary of its hazard classification.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity 4, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
Precautionary Statements: [1]
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to ensure appropriate protective measures are in place. The following PPE is mandatory to prevent skin contact, eye contact, and inhalation of the powder.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always check for perforations before use and change gloves frequently.[2][3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must be worn to protect eyes from dust particles. |
| Body Protection | Laboratory coat | A standard, fully-buttoned laboratory coat should be worn. For larger quantities, a chemical-resistant apron may be necessary. |
| Respiratory Protection | Use in a well-ventilated area | All handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood or a powder weighing station to minimize inhalation exposure.[4] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Area Inspection:
-
Ensure a certified chemical fume hood or powder weighing station is functioning correctly.[4]
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Clear the workspace of any unnecessary items to prevent contamination.
-
Assemble all necessary equipment (e.g., spatulas, weighing paper, glassware) before handling the compound.
2. Weighing and Transferring:
-
Perform all weighing and transferring operations within a chemical fume hood or a powder weighing station to control dust.[4][5]
-
Use a weigh boat or weighing paper to handle the solid.[5]
-
Handle the compound gently to avoid creating airborne dust.
-
Keep the container of this compound closed when not in use.[5][6]
3. Experimental Use:
-
When adding the compound to a reaction vessel, do so carefully to prevent splashing or dust generation.
-
If dissolving the solid, add it to the solvent slowly to avoid vigorous reactions.
-
Maintain good laboratory hygiene and wash hands thoroughly after handling, even if gloves were worn.[1]
4. Decontamination:
-
Clean all contaminated surfaces with an appropriate solvent and then with soap and water.
-
Decontaminate all glassware and equipment that came into contact with the chemical.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
Waste Categorization:
-
Halogenated Organic Waste: As a brominated organic compound, all waste containing this compound must be segregated as halogenated organic waste.[3][7] Do not mix with non-halogenated chemical waste.
-
Contaminated Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, weighing paper, paper towels) should be collected in a designated, labeled hazardous waste container.[7]
Disposal Procedure:
-
Collect all waste in a clearly labeled, sealed, and chemically compatible container. The label should read "Halogenated Organic Waste".
-
Store the waste container in a designated, well-ventilated secondary containment area.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[8]
Visual Workflow for Handling and Disposal
Caption: Workflow for handling and disposal of this compound.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. tmi.utexas.edu [tmi.utexas.edu]
- 3. scienceready.com.au [scienceready.com.au]
- 4. Powder Handling - AirClean Systems [aircleansystems.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 7. benchchem.com [benchchem.com]
- 8. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








